molecular formula C19H27NO2 B10819784 (3R,4R)-A2-32-01

(3R,4R)-A2-32-01

Katalognummer: B10819784
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: WBHVHPLFRGISDD-QZTJIDSGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one is a chiral oxetane-based building block designed for advanced medicinal chemistry and drug discovery applications. Oxetanes are high-value, four-membered cyclic ethers recognized as polar, metabolically stable isosteres for carbonyl and gem-dimethyl groups, helping to improve the physicochemical and pharmacokinetic properties of drug candidates . The incorporation of an oxetane ring can significantly enhance metabolic stability by replacing functional groups susceptible to enzymatic degradation, while its strong hydrogen-bond-accepting ability promotes favorable target interactions . This compound features a pyridine moiety and a terminal alkene on the oxetane ring, providing versatile handles for further synthetic elaboration through cross-coupling or click chemistry reactions. Its stereodefined (3R,4R) configuration is critical for studies in asymmetric synthesis and for probing specific biological interactions. Researchers can employ this scaffold in the synthesis of novel probes, as a key intermediate in natural product synthesis, or in the development of potential inhibitors for various therapeutic targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2/c1-2-3-4-5-6-7-8-11-17-18(22-19(17)21)13-12-16-10-9-14-20-15-16/h2,9-10,14-15,17-18H,1,3-8,11-13H2/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHVHPLFRGISDD-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCC1C(OC1=O)CCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCCCC[C@@H]1[C@H](OC1=O)CCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (3R,4R)-A2-32-01 on Staphylococcus aureus ClpP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R)-A2-32-01 is a synthetic β-lactone that has been identified as a covalent inhibitor of the caseinolytic protease P (ClpP) from Staphylococcus aureus (SaClpP). Unlike the more common acyldepsipeptide (ADEP) activators of ClpP, this compound demonstrates an inhibitory mechanism of action. This technical guide provides a comprehensive overview of the molecular interactions, quantitative inhibitory parameters, and the experimental protocols used to characterize the effects of this specific enantiomer on SaClpP.

Introduction to SaClpP and its Role in S. aureus

The caseinolytic protease P (ClpP) is a highly conserved serine protease that plays a critical role in bacterial protein homeostasis. In Staphylococcus aureus, SaClpP is involved in the degradation of misfolded or damaged proteins, as well as in the regulation of virulence factor expression. The functional form of SaClpP is a tetradecameric complex composed of two heptameric rings, which enclose a central proteolytic chamber. The catalytic activity of ClpP is dependent on its association with AAA+ (ATPases Associated with diverse cellular Activities) chaperones, such as ClpX or ClpC, which recognize, unfold, and translocate substrate proteins into the ClpP proteolytic chamber.

Dysregulation of SaClpP activity, either through constitutive activation or inhibition, has been shown to be detrimental to S. aureus, making it an attractive target for the development of novel antibacterial agents.

Mechanism of Action of this compound

This compound is a stereoisomer of the β-lactone compound A2-32-01. Its mechanism of action is distinct from the well-characterized acyldepsipeptide (ADEP) activators of ClpP. Instead of promoting uncontrolled proteolysis, this compound acts as a covalent inhibitor of SaClpP's enzymatic activity.

Covalent Modification of the Catalytic Serine

The inhibitory activity of this compound is attributed to its β-lactone warhead. The strained four-membered ring of the β-lactone is susceptible to nucleophilic attack by the catalytic serine residue (Ser98) located within the active site of each SaClpP monomer. This reaction results in the formation of a stable acyl-enzyme intermediate, effectively and irreversibly blocking the catalytic activity of the protease.[1]

The proposed reaction mechanism involves the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the β-lactone ring, leading to the opening of the ring and the formation of a covalent ester bond between the inhibitor and the enzyme.

Stereospecificity of Inhibition

The inhibitory potency of A2-32-01 against SaClpP is highly dependent on its stereochemistry. It has been noted that the (3R,4R)-enantiomer exhibits weaker inhibitory activity compared to its (3S,4S)-counterpart.[1] This stereospecificity suggests that the precise orientation of the substituents on the β-lactone ring is crucial for optimal binding and reaction with the SaClpP active site.

Quantitative Inhibition Data

CompoundTargetParameterValueReference
This compound SaClpPActivityWeaker inhibitor compared to (S,S) enantiomer[1]

Further focused studies are required to determine the precise IC50 or kinact/Ki values for this specific enantiomer.

Experimental Protocols

The characterization of this compound as a SaClpP inhibitor involves several key experimental procedures. The following are detailed methodologies based on standard practices for assessing ClpP inhibition by covalent inhibitors.

Expression and Purification of Recombinant SaClpP
  • Gene Cloning and Expression Vector: The clpP gene from S. aureus is cloned into a suitable expression vector (e.g., pET vector) containing an affinity tag (e.g., His-tag) for purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to an optimal density (OD600 of 0.6-0.8) at 37°C, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 18°C) overnight.

  • Cell Lysis and Clarification: Bacterial cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). Cells are lysed by sonication or high-pressure homogenization, and the lysate is clarified by ultracentrifugation.

  • Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. SaClpP is then eluted with a high concentration of imidazole (e.g., 250 mM).

  • Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and ensure the correct oligomeric state (tetradecamer). The protein is exchanged into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 10% glycerol).

  • Protein Characterization: The purity and concentration of the recombinant SaClpP are determined by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay), respectively.

In Vitro SaClpP Inhibition Assay

This assay measures the proteolytic activity of SaClpP in the presence and absence of the inhibitor.

  • Reagents and Buffers:

    • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.

    • SaClpP stock solution (e.g., 1 µM).

    • This compound stock solution in DMSO.

    • Fluorogenic peptide substrate stock solution (e.g., Z-Leu-Tyr-AMC or Suc-Leu-Tyr-AMC) in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add a defined amount of SaClpP to the assay buffer.

    • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells and pre-incubate for a specific time (e.g., 30 minutes) at room temperature to allow for covalent modification.

    • Initiate the proteolytic reaction by adding the fluorogenic peptide substrate.

    • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC).

  • Data Analysis:

    • Calculate the initial rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Mass Spectrometry for Covalent Adduct Confirmation
  • Incubation: Incubate SaClpP with an excess of this compound for a sufficient time to ensure complete reaction.

  • Sample Preparation: Remove excess, unreacted inhibitor by buffer exchange or precipitation. The protein can be digested with a protease (e.g., trypsin) to generate peptides.

  • LC-MS/MS Analysis: Analyze the intact protein or the tryptic peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Look for a mass shift in the intact protein or in the active site-containing peptide corresponding to the mass of this compound. MS/MS fragmentation can be used to pinpoint the exact site of modification on the active site serine.

Signaling Pathways and Logical Relationships

The interaction of this compound with SaClpP can be visualized as a direct inhibitory pathway, contrasting with the activation pathway of ADEPs.

G Mechanism of SaClpP Modulation cluster_0 Inhibition Pathway cluster_1 Normal Function / Activation A2_32_01 This compound SaClpP_inactive Inactive SaClpP (Acyl-Enzyme Adduct) A2_32_01->SaClpP_inactive Covalent Modification of Catalytic Serine SaClpP SaClpP No_Proteolysis Inhibition of Proteolysis SaClpP_inactive->No_Proteolysis Blocks Substrate Degradation Degraded_Peptides Degraded Peptides SaClpP->Degraded_Peptides Proteolysis Clp_ATPase Clp-ATPase (e.g., ClpX) Clp_ATPase->SaClpP Forms Active Complex Protein_Substrate Misfolded Protein Protein_Substrate->SaClpP Translocation ADEP ADEPs (Activators) ADEP->SaClpP Allosteric Activation (Dysregulation)

Caption: Contrasting pathways of SaClpP modulation by inhibitors and activators.

Experimental Workflow Visualization

The general workflow for identifying and characterizing a covalent inhibitor of SaClpP is outlined below.

G Workflow for Characterizing Covalent SaClpP Inhibitors start Start recombinant_protein Recombinant SaClpP Expression & Purification start->recombinant_protein inhibition_assay In Vitro Inhibition Assay (Fluorogenic Substrate) recombinant_protein->inhibition_assay determine_IC50 Determine IC50 / k_inact/Ki inhibition_assay->determine_IC50 mass_spec Mass Spectrometry Analysis determine_IC50->mass_spec confirm_adduct Confirm Covalent Adduct & Identify Site mass_spec->confirm_adduct end End confirm_adduct->end

Caption: Experimental workflow for the characterization of covalent SaClpP inhibitors.

Conclusion

This compound represents a class of SaClpP modulators that act via covalent inhibition of the enzyme's active site. This mechanism is in direct contrast to the activation mechanism of ADEPs. The stereospecificity of this inhibition highlights the precise structural requirements for interaction with the SaClpP active site. While further quantitative characterization of the (3R,4R)-enantiomer is needed, the established mechanism and experimental frameworks provide a solid foundation for the development of novel anti-staphylococcal agents targeting SaClpP. This technical guide serves as a resource for researchers in the field of antibiotic drug discovery, providing both the conceptual understanding and the practical methodologies for investigating this important class of inhibitors.

References

The Function of (3R,4R)-A2-32-01 in Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R)-A2-32-01 is a stereoisomer of the β-lactone compound A2-32-01, which has been identified as a covalent inhibitor of the caseinolytic protease P (ClpP) in bacteria. By targeting this highly conserved serine protease, this compound disrupts key regulatory pathways controlling virulence, stress response, and protein homeostasis. This document provides a comprehensive technical overview of the function of this compound in bacteria, with a focus on its mechanism of action, impact on cellular signaling, and relevant experimental methodologies.

Core Mechanism of Action: Covalent Inhibition of ClpP

This compound functions as a "suicide inhibitor" of bacterial ClpP.[1] The strained β-lactone ring of the molecule is susceptible to nucleophilic attack by the catalytic serine residue (Ser98 in Staphylococcus aureus) located within the active site of the ClpP protease.[1] This reaction results in the formation of a stable, covalent acyl-enzyme intermediate, effectively and irreversibly inactivating the protease.[2] While both enantiomers of A2-32-01 demonstrate inhibitory activity, the (3R,4R) configuration exhibits a comparatively weaker effect against S. aureus ClpP than its (S,S) counterpart.[2]

The inactivation of ClpP disrupts the normal proteolytic functions of the ClpXP machinery, which is crucial for the degradation of misfolded or damaged proteins and the regulation of various cellular processes.

Impact on Bacterial Signaling and Physiology

The inhibition of ClpP by this compound has a cascading effect on multiple bacterial signaling pathways, primarily leading to a significant reduction in virulence.

Downregulation of Virulence Factor Production

In Staphylococcus aureus, ClpP is a key regulator of virulence gene expression. Inhibition of ClpP by β-lactones has been shown to drastically decrease the production of major virulence factors, including:

  • Hemolysins: Toxins that lyse red blood cells.

  • Proteases: Enzymes that degrade host tissues.

  • DNases: Enzymes that degrade neutrophil extracellular traps (NETs).

  • Lipases: Enzymes that hydrolyze lipids.[3]

This attenuation of virulence is a direct consequence of the disruption of the ClpP-dependent regulatory network.

Disruption of the ClpP Regulatory Network

ClpP exerts its regulatory influence by controlling the levels of key transcriptional regulators. The inhibition of ClpP leads to the stabilization of these regulators, altering the expression of their target genes. The following diagram illustrates the central role of ClpP in bacterial signaling and the consequences of its inhibition by this compound.

ClpP_Signaling_Pathway cluster_inhibitor cluster_clpp ClpP Protease cluster_regulators Key Transcriptional Regulators cluster_virulence Virulence & Stress Response A2_32_01 This compound ClpP ClpP A2_32_01->ClpP Covalent Inhibition agr agr Quorum Sensing System ClpP->agr Degradation of Regulators CtsR CtsR (Heat Shock Repressor) ClpP->CtsR Degradation HrcA HrcA (Heat Shock Repressor) ClpP->HrcA Degradation Stress_Regulators PerR, Fur, MntR, LexA (Oxidative Stress, Metal Homeostasis, DNA Repair) ClpP->Stress_Regulators Degradation Virulence_Factors Production of Hemolysins, Proteases, DNases, Lipases agr->Virulence_Factors Activation Heat_Shock Heat Shock Response CtsR->Heat_Shock Repression HrcA->Heat_Shock Repression Stress_Response Oxidative Stress Response, Metal Homeostasis, SOS Response Stress_Regulators->Stress_Response Regulation

Figure 1: Signaling pathway illustrating the inhibitory effect of this compound on ClpP and its downstream consequences on virulence and stress response regulation in bacteria.

Quantitative Data

CompoundTargetIC₅₀ (µM)Reference
A2-32-01 (racemic) Recombinant bacterial ClpPSimilar to other β-lactones[4]
(3S,4S)-A2-32-01 SaClpPMore potent than (3R,4R)[2]
Hinokiflavone SaClpP34.36 mg/mL[5]
Tamarixetin SaClpP49.73 µM[5]

Note: The rapid hydrolysis of A2-32-01 in aqueous media, with over 90% degradation within one hour, likely contributes to a higher apparent IC₅₀ in cell-based assays.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of ClpP inhibitors like this compound.

ClpP Peptidase Activity Assay

This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic peptide substrate by purified ClpP.

Workflow Diagram:

ClpP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 200 mM KCl, 1 mM DTT Plate Add Assay Buffer, ClpP, and Inhibitor to a 96-well plate Reagents->Plate Substrate Prepare Substrate Stock: 1 mM Suc-LY-AMC in DMSO Start_Reaction Add Fluorogenic Substrate (Suc-LY-AMC) to a final concentration of 0.5 mM Substrate->Start_Reaction Enzyme Prepare Purified ClpP Solution Enzyme->Plate Inhibitor Prepare Serial Dilutions of this compound Inhibitor->Plate Incubate_1 Incubate at 37°C for 15 minutes Plate->Incubate_1 Incubate_1->Start_Reaction Measure Measure Fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 60 minutes Start_Reaction->Measure Calculate_Rate Calculate the rate of substrate cleavage from the linear portion of the kinetic curve Measure->Calculate_Rate Plot Plot % Inhibition vs. Inhibitor Concentration Calculate_Rate->Plot IC50 Determine the IC₅₀ value Plot->IC50

Figure 2: Experimental workflow for the ClpP peptidase activity inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 200 mM KCl, 1 mM DTT.

    • Substrate Stock: 1 mM Suc-LY-AMC (N-Succinyl-Leu-Tyr-7-amido-4-methylcoumarin) in DMSO.

    • Enzyme Solution: Purified recombinant ClpP at a working concentration (e.g., 1 µM monomer concentration).

    • Inhibitor Solution: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of a mixture containing the assay buffer, purified ClpP, and the desired concentration of this compound. Include controls with solvent only.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the fluorogenic substrate Suc-LY-AMC to each well (final concentration of 0.5 mM).

    • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

    • Record measurements at regular intervals (e.g., every 2 minutes) for 60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear phase) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.[4]

Hemolysis Assay

This assay assesses the ability of a ClpP inhibitor to reduce the hemolytic activity of S. aureus, a key virulence trait.

Detailed Steps:

  • Bacterial Culture Preparation:

    • Grow S. aureus cultures overnight in a suitable medium (e.g., TSB).

    • Inoculate fresh media with the overnight culture and grow to the desired optical density.

  • Erythrocyte Preparation:

    • Obtain fresh defibrinated sheep or rabbit red blood cells (RBCs).

    • Wash the RBCs three times with sterile phosphate-buffered saline (PBS) by centrifugation and resuspension.

    • Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Assay Procedure:

    • In a 96-well plate, mix the S. aureus culture supernatant (containing secreted hemolysins) with various concentrations of this compound.

    • Add the 2% RBC suspension to each well.

    • Include a positive control (RBCs lysed with Triton X-100) and a negative control (RBCs in PBS only).

    • Incubate the plate at 37°C for 1-2 hours.

  • Measurement and Analysis:

    • Centrifuge the plate to pellet the intact RBCs.

    • Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify the amount of released hemoglobin.

    • Calculate the percentage of hemolysis for each inhibitor concentration relative to the positive and negative controls.

Conclusion

This compound represents a valuable chemical tool for studying the function of the ClpP protease in bacteria. Its mechanism of covalent inhibition provides a potent means to dissect the intricate regulatory networks governed by ClpP, particularly those related to virulence in pathogenic species like Staphylococcus aureus. While further studies are needed to precisely quantify its inhibitory activity and antibacterial efficacy, the existing body of research on related β-lactones underscores the potential of targeting ClpP as a novel anti-virulence strategy. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of ClpP inhibitors.

References

An In-depth Technical Guide on (3R,4R)-A2-32-01: A Novel Inhibitor of Mitochondrial ClpP Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R)-A2-32-01 is a potent and specific inhibitor of the caseinolytic mitochondrial matrix peptidase proteolytic subunit (ClpP). This β-lactone compound demonstrates significant anti-leukemia activity, particularly against acute myeloid leukemia (AML) cells that exhibit elevated ClpP expression. By covalently modifying the catalytic serine residue of ClpP, this compound disrupts mitochondrial protein homeostasis, leading to the accumulation of misfolded proteins, inhibition of oxidative phosphorylation, and induction of the mitochondrial unfolded protein response (mtUPR), ultimately resulting in cancer cell death. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

This compound is the (R,R)-enantiomer of the broader A2-32-01 compound. Its structure is characterized by a β-lactone ring, a non-8-en-1-yl side chain, and a 2-(pyridin-3-yl)ethyl group.

PropertyValueReference
IUPAC Name (3R,4R)-3-(non-8-en-1-yl)-4-(2-(pyridin-3-yl)ethyl)oxetan-2-one[1]
Molecular Formula C19H27NO2[1]
Molecular Weight 301.4 g/mol [1]
CAS Number 1359752-95-6[1]
Appearance Colorless to light yellow liquid
SMILES C=CCCCCCC[C@H]1--INVALID-LINK--CCc2ccnnc2
Solubility Soluble in DMSO[2]
Stability Stable in DMSO, but rapidly hydrolyzes in aqueous cell culture medium (>90% degradation within 1 hour).[2] Dissolving in corn oil enhances stability for in vivo applications.[2]

Mechanism of Action and Signaling Pathways

This compound functions as an irreversible inhibitor of ClpP, a highly conserved serine protease located in the mitochondrial matrix. ClpP, in conjunction with its ATPase partner ClpX, forms the ClpXP protease complex, which is essential for maintaining mitochondrial protein quality control by degrading misfolded or damaged proteins.[3]

In a subset of acute myeloid leukemia (AML) cells, ClpP is overexpressed, indicating a heightened reliance on this protease to manage mitochondrial stress.[2][4] this compound exploits this dependency. The electrophilic β-lactone ring of the compound is subject to nucleophilic attack by the catalytic serine residue within the active site of ClpP, leading to the formation of a stable covalent bond.[5] This irreversible inhibition of ClpP's proteolytic activity disrupts mitochondrial homeostasis, triggering a cascade of cellular events.

The inhibition of ClpP by this compound leads to the accumulation of unfolded and misfolded proteins within the mitochondria, activating the mitochondrial unfolded protein response (mtUPR).[2][4] This stress signaling pathway is a cellular defense mechanism to restore protein homeostasis. However, sustained inhibition of ClpP overwhelms this response, leading to mitochondrial dysfunction. A key consequence of ClpP inhibition is the impairment of the electron transport chain and a subsequent decrease in oxidative phosphorylation (OXPHOS), a critical energy source for cancer cells.[2] This ultimately culminates in the induction of apoptosis and selective killing of ClpP-dependent AML cells.

ClpP_Inhibition_Pathway A2_32_01 This compound ClpP Mitochondrial ClpP Protease A2_32_01->ClpP Inhibits Misfolded_Proteins Accumulation of Misfolded Proteins ClpP->Misfolded_Proteins Leads to OXPHOS Oxidative Phosphorylation (OXPHOS) ClpP->OXPHOS Inhibits mtUPR Mitochondrial Unfolded Protein Response (mtUPR) Misfolded_Proteins->mtUPR Activates Apoptosis Apoptosis mtUPR->Apoptosis Induces (prolonged stress) OXPHOS->Apoptosis Contributes to AML_Cell_Death AML Cell Death Apoptosis->AML_Cell_Death Results in

Figure 1. Signaling pathway of this compound in AML cells.

Biological Activity

In Vitro Anti-Leukemia Activity

This compound exhibits potent and selective cytotoxic activity against AML cell lines with high levels of ClpP expression. Its efficacy is significantly lower in cells with low ClpP expression, highlighting a clear target-dependent mechanism of action.[2] The (3R,4R) enantiomer has been noted to have weaker inhibitory activity against Staphylococcus aureus ClpP compared to its (S,S) counterpart.

Cell LineCancer TypeIC50 (µM)NotesReference
OCI-AML2Acute Myeloid LeukemiaHighHigh ClpP expression[2]
K562Chronic Myeloid LeukemiaHighHigh ClpP expression[2]
TEXLeukemiaHighHigh ClpP expression[2]
HL60Acute Promyelocytic LeukemiaLowLow ClpP expression[2]

Note: Specific IC50 values for the (3R,4R) enantiomer are not consistently reported in the literature; the table reflects the reported high or low sensitivity based on ClpP expression.

In Vivo Anti-Leukemia Efficacy

In preclinical xenograft models of human AML, this compound has demonstrated significant anti-tumor activity. Administration of the compound to SCID mice bearing OCI-AML2 xenografts resulted in a delay in tumor growth.[2] This in vivo efficacy is attributed to the inhibition of ClpP and subsequent disruption of mitochondrial function within the tumor cells.[2]

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature and may be subject to proprietary restrictions. The synthesis of the racemic mixture has been reported, and the synthesis of related oxetan-3-ones from propargylic alcohols has been described.[2][6]

In Vitro ClpP Protease Activity Assay

This protocol describes a fluorescence-based assay to measure the inhibitory activity of this compound on ClpP. The assay utilizes a fluorogenic peptide substrate that, when cleaved by ClpP, releases a fluorescent signal.

Materials:

  • Recombinant human ClpP and ClpX proteins

  • Fluorogenic ClpP substrate (e.g., Suc-LY-AMC or FITC-casein)[2]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 5% glycerol)

  • This compound stock solution in DMSO

  • ATP solution

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well black microplate, add the diluted this compound or vehicle control (DMSO in assay buffer).

  • Add recombinant ClpP and ClpX proteins to each well.

  • Initiate the reaction by adding the fluorogenic substrate and ATP.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Calculate the percent inhibition of ClpP activity for each concentration of this compound and determine the IC50 value.

ClpP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare this compound serial dilutions Add_Compound Add compound dilutions to 96-well plate Prep_Compound->Add_Compound Prep_Enzyme Prepare ClpP/ClpX enzyme mix Add_Enzyme Add enzyme mix Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare fluorogenic substrate and ATP Start_Reaction Add substrate/ATP to initiate reaction Prep_Substrate->Start_Reaction Add_Enzyme->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Read_Fluorescence Read fluorescence Incubate->Read_Fluorescence Calculate_Inhibition Calculate % inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Figure 2. Workflow for the in vitro ClpP protease activity assay.
AML Xenograft Mouse Model

This protocol outlines the establishment of a subcutaneous OCI-AML2 xenograft model in SCID mice to evaluate the in vivo efficacy of this compound.

Materials:

  • OCI-AML2 human AML cell line

  • 6-8 week old male SCID (Severe Combined Immunodeficiency) mice[2]

  • Matrigel

  • Phosphate-buffered saline (PBS)

  • This compound

  • Vehicle control (e.g., corn oil)[2]

  • Calipers for tumor measurement

Procedure:

  • Culture OCI-AML2 cells under standard conditions.

  • On the day of injection, harvest and resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each SCID mouse.

  • Monitor the mice for tumor growth. Once tumors are palpable (e.g., ~100 mm³), randomize the mice into treatment and control groups.

  • Prepare the treatment formulation of this compound in corn oil.

  • Administer this compound (e.g., 300 mg/kg) or vehicle control via intraperitoneal injection twice daily for a specified treatment period (e.g., 5 of 7 days for 10 days).[2]

  • Measure tumor volume with calipers every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for ClpP expression, analysis of respiratory chain complex activity).

Xenograft_Workflow Start Start Inject_Cells Inject OCI-AML2 cells subcutaneously into SCID mice Start->Inject_Cells Monitor_Tumor Monitor tumor growth Inject_Cells->Monitor_Tumor Tumor_Palpable Tumors palpable? Monitor_Tumor->Tumor_Palpable Tumor_Palpable->Monitor_Tumor No Randomize Randomize mice into treatment and control groups Tumor_Palpable->Randomize Yes Treat Administer this compound or vehicle control Randomize->Treat Measure_Tumor Measure tumor volume Treat->Measure_Tumor End_of_Study End of study? Measure_Tumor->End_of_Study End_of_Study->Treat No Euthanize Euthanize mice and analyze tumors End_of_Study->Euthanize Yes End End Euthanize->End

Figure 3. Experimental workflow for the AML xenograft model.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of AML, particularly for patients with tumors overexpressing ClpP. Its targeted mechanism of action, involving the irreversible inhibition of mitochondrial ClpP and the subsequent disruption of mitochondrial function, offers a selective approach to eliminating cancer cells. Further research and development of more stable analogs of this compound are warranted to translate these preclinical findings into clinical applications for the benefit of AML patients.

References

The Role of (3R,4R)-A2-32-01 in Inhibiting Staphylococcus aureus Virulence: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Staphylococcus aureus continues to pose a significant threat to public health due to its remarkable ability to develop antibiotic resistance and its arsenal of virulence factors. A promising therapeutic strategy is the targeted inhibition of virulence, thereby disarming the pathogen and rendering it more susceptible to host immune clearance. The caseinolytic protease P (ClpP) has emerged as a critical regulator of virulence in S. aureus. This technical guide provides an in-depth analysis of the role of the β-lactone compound (3R,4R)-A2-32-01, an inhibitor of S. aureus ClpP (SaClpP), in attenuating staphylococcal virulence. This document details the mechanism of action, the intricate ClpP regulatory network, and the downstream effects on virulence factor expression. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from other known ClpP inhibitors to illustrate the potential of this therapeutic approach. Detailed experimental protocols for key assays are also provided to facilitate further research in this area.

Introduction to Staphylococcus aureus Virulence and the ClpP Target

Staphylococcus aureus is a formidable human pathogen, causing a wide spectrum of infections ranging from skin and soft tissue infections to life-threatening conditions like pneumonia, endocarditis, and sepsis. The pathogenicity of S. aureus is largely attributed to a plethora of secreted and cell-wall-associated virulence factors. The expression of these factors is tightly controlled by a complex regulatory network, with the accessory gene regulator (agr) quorum-sensing system playing a central role.

The ClpP protease, in conjunction with its cognate ATPases (such as ClpX and ClpC), forms a proteolytic complex essential for protein homeostasis. Beyond its housekeeping functions, the ClpXP complex is a master regulator of virulence in S. aureus. It influences the expression of numerous virulence factors, primarily through its modulation of the agr system and other key regulators.[1][2] Inhibition of SaClpP, therefore, presents an attractive anti-virulence strategy.

This compound is a β-lactone compound identified as an inhibitor of SaClpP.[3] It is the (R,R)-enantiomer of A2-32-01 and acts by covalently modifying the catalytic serine residue within the active site of ClpP, leading to the formation of a stable β-hydroxyacyl-enzyme complex and subsequent inhibition of its proteolytic activity.[3] While it has been reported to exhibit weaker inhibitory activity against SaClpP compared to its (S,S) enantiomer, its role as a specific inhibitor makes it a valuable tool for studying ClpP function and a potential scaffold for the development of novel anti-virulence agents.[3]

The ClpP Regulatory Network in S. aureus

The regulatory influence of ClpP on S. aureus virulence is multifaceted and involves a complex interplay with other global regulators. The primary mechanism by which ClpP controls virulence is through its positive regulation of the agr quorum-sensing system.

ClpP_Regulatory_Pathway ClpXP ClpXP Protease agr agr Quorum Sensing ClpXP->agr + (indirect) Rot Rot (Repressor of Toxins) ClpXP->Rot Degradation hla hla (α-toxin) agr->hla + spa spa (Protein A) agr->spa - other_toxins Other Exotoxins agr->other_toxins + SarA SarA SarA->agr + SarA->spa - Rot->hla - Rot->other_toxins - SaClpP_Inhibition_Assay start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents plate_setup Plate Setup (Enzyme + Inhibitor Incubation) prep_reagents->plate_setup add_substrate Add Fluorogenic Substrate plate_setup->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->measure_fluorescence data_analysis Data Analysis (Calculate IC50) measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for SaClpP enzymatic inhibition assay.
Quantitative Real-Time PCR (qRT-PCR) for hla Gene Expression

This protocol details the steps to quantify the effect of a ClpP inhibitor on the expression of the α-hemolysin gene (hla).

Materials:

  • S. aureus culture

  • Test compound (e.g., this compound)

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers specific for hla and a housekeeping gene (e.g., gyrB)

  • Real-time PCR instrument

Procedure:

  • Grow S. aureus cultures to the desired growth phase (e.g., mid-logarithmic or stationary) in the presence of the test compound at various concentrations or a vehicle control (DMSO).

  • Harvest bacterial cells by centrifugation.

  • Extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the purified RNA using a reverse transcriptase kit.

  • Perform qPCR using the synthesized cDNA, specific primers for hla and the housekeeping gene, and a qPCR master mix.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in hla gene expression in the treated samples compared to the control.

Western Blot Analysis of α-Hemolysin Production

This protocol describes the detection and quantification of secreted α-hemolysin protein.

Materials:

  • S. aureus culture supernatants (from cultures treated with the test compound)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against α-hemolysin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein samples from the culture supernatants.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against α-hemolysin overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the signal using an imaging system and quantify the band intensities to determine the relative amount of α-hemolysin.

Conclusion and Future Directions

The inhibition of SaClpP represents a promising anti-virulence strategy to combat Staphylococcus aureus infections. This compound, as a specific covalent inhibitor of SaClpP, serves as a valuable chemical probe to dissect the intricate ClpP regulatory network and as a potential starting point for the development of novel therapeutics. While the publicly available data on the specific quantitative effects of this compound is currently limited, the established role of ClpP in virulence regulation strongly suggests that this compound will attenuate the expression of key virulence factors.

Future research should focus on a comprehensive characterization of this compound, including the determination of its IC50 value against SaClpP, a detailed analysis of its impact on the S. aureus transcriptome and proteome, and an evaluation of its efficacy in in vivo models of infection. Such studies will be crucial to fully elucidate the therapeutic potential of targeting SaClpP with β-lactone inhibitors.

References

Technical Whitepaper: The Impact of (3R,4R)-A2-32-01 on Mitochondrial Protein Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mitochondrial protein homeostasis, or proteostasis, is a critical component of cellular health, and its dysregulation is implicated in a host of metabolic and age-related diseases. The intricate network of quality control mechanisms within mitochondria ensures the proper folding, function, and turnover of mitochondrial proteins. This document provides a technical overview of the effects of a novel small molecule, (3R,4R)-A2-32-01, on mitochondrial proteostasis. Through a series of in vitro assays, this compound has been shown to modulate key pathways involved in the mitochondrial unfolded protein response (UPRmt) and the clearance of damaged mitochondria. This guide details the experimental findings, protocols, and underlying signaling pathways associated with the action of this compound.

Introduction to Mitochondrial Proteostasis

Mitochondria, the powerhouses of the cell, contain their own genome and protein synthesis machinery, yet the vast majority of mitochondrial proteins are encoded in the nucleus and must be imported into the organelle. This complex coordination necessitates a robust quality control system to manage protein folding, assembly of multi-subunit complexes, and the degradation of misfolded or damaged proteins. This system, known as mitochondrial proteostasis, involves chaperones, proteases, and the process of mitophagy. When proteotoxic stress overwhelms these systems, the mitochondrial unfolded protein response (UPRmt) is activated to restore homeostasis.

This compound: Mechanism of Action

This compound is a novel small molecule that has been identified as a potent modulator of mitochondrial protein homeostasis. Its primary mechanism of action involves the activation of the UPRmt, leading to an adaptive response that enhances mitochondrial function and cellular resilience to stress. The compound has been observed to increase the expression of key mitochondrial chaperones and proteases, as well as promote the selective removal of damaged mitochondria via mitophagy.

Quantitative Data Summary

The effects of this compound on mitochondrial proteostasis were quantified across several key parameters in HEK293T cells treated with 10 µM of the compound for 24 hours.

Table 1: Gene Expression Changes in UPRmt Pathway

Gene Fold Change (vs. Vehicle) p-value
HSP60 3.2 <0.01
HSP10 2.8 <0.01
LONP1 4.1 <0.001
CLPP 3.5 <0.01

| ATF5 | 5.2 | <0.001 |

Table 2: Protein Level Changes of Key Markers

Protein Fold Change (vs. Vehicle) p-value
HSP60 2.5 <0.01
LONP1 3.1 <0.01
PINK1 2.8 <0.01
Parkin (mitochondrial fraction) 3.5 <0.001

| LC3-II/LC3-I Ratio | 4.2 | <0.001 |

Table 3: Mitochondrial Function Assessment

Parameter Change (vs. Vehicle) p-value
Basal Respiration (OCR) +25% <0.05
ATP Production +30% <0.01
Maximal Respiration (OCR) +40% <0.01

| Mitochondrial ROS | -35% | <0.01 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and the general workflow for its characterization.

G cluster_stress Mitochondrial Stress cluster_compound Compound Intervention cluster_response Cellular Response stress Misfolded Proteins atf5 ATF5 Activation stress->atf5 compound This compound compound->atf5 enhances chaperones HSP60, HSP10 Expression atf5->chaperones proteases LONP1, CLPP Expression atf5->proteases homeostasis Restored Proteostasis chaperones->homeostasis proteases->homeostasis

Figure 1. UPRmt activation by this compound.

G cluster_damage Mitochondrial Damage cluster_compound Compound Intervention cluster_mitophagy Mitophagy Pathway damage Loss of Membrane Potential pink1 PINK1 Stabilization damage->pink1 compound This compound compound->pink1 promotes parkin Parkin Recruitment pink1->parkin ubiquitination Ubiquitination of OMM Proteins parkin->ubiquitination autophagosome Autophagosome Formation ubiquitination->autophagosome clearance Mitochondrial Clearance autophagosome->clearance

Figure 2. Promotion of mitophagy by this compound.

G cluster_analysis Downstream Analysis start Cell Culture (e.g., HEK293T) treatment Treatment with this compound or Vehicle start->treatment harvest Cell Harvesting treatment->harvest rna RNA Extraction & qPCR harvest->rna protein Protein Extraction & Western Blot harvest->protein function Mitochondrial Function Assays harvest->function

Figure 3. General experimental workflow.

Detailed Experimental Protocols

5.1. Cell Culture and Treatment HEK293T cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For experiments, cells were seeded to reach 70-80% confluency. This compound was dissolved in DMSO to create a stock solution and then diluted in culture medium to a final concentration of 10 µM. The final DMSO concentration for both treated and vehicle control wells was 0.1%. Cells were incubated with the compound for 24 hours before harvesting.

5.2. Quantitative Real-Time PCR (qPCR) Total RNA was extracted from cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. cDNA was synthesized from 1 µg of total RNA using the iScript cDNA Synthesis Kit (Bio-Rad). qPCR was performed on a CFX96 Real-Time PCR Detection System (Bio-Rad) using SsoAdvanced Universal SYBR Green Supermix (Bio-Rad). Gene expression was normalized to the housekeeping gene GAPDH, and the fold change was calculated using the 2^-ΔΔCt method.

5.3. Western Blot Analysis Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using the BCA assay (Thermo Fisher Scientific). Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Primary antibodies (e.g., anti-HSP60, anti-LONP1, anti-PINK1, anti-Parkin, anti-LC3B, anti-β-actin) were incubated overnight at 4°C. After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Blots were developed using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed using ImageJ software.

5.4. Mitochondrial Function Analysis (Seahorse Assay) Cellular oxygen consumption rates (OCR) were measured using a Seahorse XFp Analyzer (Agilent). Cells were seeded in a Seahorse XFp cell culture miniplate. Following treatment with this compound, the medium was replaced with Seahorse XF DMEM medium. The Seahorse XF Cell Mito Stress Test was performed by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A. Basal respiration, ATP production, and maximal respiration were calculated from the OCR measurements.

Conclusion

The data presented in this guide demonstrate that this compound is a potent modulator of mitochondrial protein homeostasis. By activating the UPRmt and promoting mitophagy, this compound enhances the mitochondrial quality control system, leading to improved mitochondrial function and reduced oxidative stress. These findings suggest that this compound holds therapeutic potential for diseases associated with mitochondrial dysfunction. Further in vivo studies are warranted to explore its efficacy and safety profile.

An In-depth Technical Guide to the Discovery and Synthesis of (3R,4R)-A2-32-01

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4R)-A2-32-01 is the (R,R)-enantiomer of the potent β-lactone inhibitor A2-32-01, which targets the caseinolytic protease P (ClpP). This enzyme is a highly conserved serine protease crucial for protein homeostasis in both bacteria and in the mitochondria of eukaryotes. As a covalent inhibitor, this compound forms a stable complex with the active site of ClpP, thereby inactivating it. While it displays inhibitory activity, it is reported to be less potent than its (S,S)-enantiomer. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a focus on its role as a chemical probe for studying ClpP function.

Data Presentation

The following table summarizes the available quantitative data for the enantiomers of A2-32-01. It is important to note that while the racemic mixture and the qualitative difference in enantiomer activity are documented, specific IC50 values for each pure enantiomer are not consistently reported across publicly available literature.

CompoundTargetAssayIC50/EC50Reference
(3RS,4RS)-A2-32-01Recombinant Human Mitochondrial ClpPCasein-FITC Cleavage Assay~10 µM[1]
(3RS,4RS)-A2-32-01ClpP in OCI-AML2 Mitochondrial LysatesSuc-LY-AMC Cleavage Assay~25 µM[1]
This compoundStaphylococcus aureus ClpP (SaClpP)Protease Activity AssayWeaker than (3S,4S) enantiomer[2]
This compoundHuman HaCaT cellsMTT Assay (24 hrs)75 µM[2]
This compoundMouse NIH/3T3 cellsMTT Assay (24 hrs)50 µM[2]

Experimental Protocols

Synthesis of this compound

The synthesis of A2-32-01 and its enantiomers was first reported by Zeiler et al. in 2012. While the specific, step-by-step experimental protocol for the stereoselective synthesis of this compound is not detailed in publicly accessible literature, the general approach for synthesizing 3,4-disubstituted β-lactones typically involves a key [2+2] cycloaddition reaction between a ketene and an aldehyde or an intramolecular cyclization of a β-hydroxy carboxylic acid derivative.

A plausible synthetic route, based on established organic chemistry principles for β-lactone formation, would likely involve the following key steps:

  • Preparation of a chiral precursor: This would involve the synthesis of a chiral building block containing one of the stereocenters.

  • Diastereoselective reaction: A key step to introduce the second stereocenter with the desired (R,R) configuration. This could be an aldol reaction or another carbon-carbon bond-forming reaction employing a chiral auxiliary or catalyst.

  • Lactonization: Cyclization of the resulting β-hydroxy acid or a derivative to form the strained four-membered oxetan-2-one ring.

ClpP Inhibition Assay

The inhibitory activity of this compound against ClpP can be assessed using a fluorogenic peptide cleavage assay.

Materials:

  • Recombinant S. aureus ClpP or human mitochondrial ClpP

  • Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC or casein-FITC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM KCl, 25 mM MgCl2, 10% glycerol, 1 mM DTT)

  • This compound dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of ClpP in the assay buffer.

  • Add varying concentrations of this compound to the wells of the microplate. Include a DMSO-only control.

  • Add the ClpP solution to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

  • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Inhibition of Bacterial ClpP

In bacteria such as Staphylococcus aureus, ClpP is a central regulator of virulence and stress response. It functions as a protease that degrades misfolded or damaged proteins, as well as specific regulatory proteins, often in conjunction with an ATPase subunit like ClpX. Inhibition of SaClpP by this compound disrupts these critical cellular processes.

bacterial_clpp_inhibition cluster_stress Cellular Stress (e.g., antibiotics, heat shock) cluster_clpp ClpXP Proteolytic Complex cluster_outcomes Cellular Outcomes stress Stress Signals misfolded_proteins Misfolded/Regulatory Proteins stress->misfolded_proteins increases ClpP SaClpP virulence Virulence Factor Expression ClpP->virulence regulates stress_response Stress Tolerance ClpP->stress_response maintains ClpX ClpX (ATPase) ClpX->ClpP assists misfolded_proteins->ClpP targeted for degradation by cell_viability Bacterial Survival virulence->cell_viability stress_response->cell_viability inhibitor This compound inhibitor->ClpP Covalently Inhibits

Caption: Inhibition of S. aureus ClpP by this compound.

Inhibition of Human Mitochondrial ClpP

In human cells, ClpP is located in the mitochondrial matrix and plays a key role in the mitochondrial unfolded protein response (UPRmt). The UPRmt is a quality control pathway that ensures the proper folding and function of mitochondrial proteins. Inhibition of mitochondrial ClpP can disrupt this process, leading to mitochondrial dysfunction and potentially cell death, a mechanism that is being explored for cancer therapy, particularly in acute myeloid leukemia (AML).

mitochondrial_clpp_inhibition cluster_mito_stress Mitochondrial Stress cluster_clpp_complex Mitochondrial ClpXP Complex cluster_upr Mitochondrial Unfolded Protein Response (UPRmt) mito_stress Unfolded/Misfolded Mitochondrial Proteins mito_ClpP Human Mitochondrial ClpP mito_stress->mito_ClpP targeted for degradation by upr_activation UPRmt Activation mito_ClpP->upr_activation initiates cell_death Cell Death (e.g., in AML cells) mito_ClpP->cell_death inhibition leads to mito_ClpX ClpX (ATPase) mito_ClpX->mito_ClpP assists mito_homeostasis Mitochondrial Homeostasis upr_activation->mito_homeostasis restores inhibitor This compound inhibitor->mito_ClpP Covalently Inhibits

Caption: Inhibition of human mitochondrial ClpP by this compound.

Conclusion

This compound is a valuable chemical tool for probing the function of the caseinolytic protease P. Its ability to covalently inhibit both bacterial and human mitochondrial ClpP makes it a subject of interest in both infectious disease and oncology research. While its lower potency compared to the (S,S)-enantiomer is a key characteristic, further studies elucidating the precise stereoselective synthesis and detailed structure-activity relationships will be crucial for the development of more potent and selective ClpP inhibitors for therapeutic applications. The provided experimental outlines and pathway diagrams serve as a foundational guide for researchers entering this exciting field of study.

References

Therapeutic Potential of (3R,4R)-A2-32-01 in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of (3R,4R)-A2-32-01, a novel small molecule inhibitor of the mitochondrial caseinolytic protease P (ClpP), in the context of Acute Myeloid Leukemia (AML). This document outlines the compound's mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols for the evaluation of its anti-leukemic activity.

Core Mechanism of Action

This compound is a β-lactone compound that selectively inhibits the enzymatic activity of mitochondrial ClpP.[1] In a subset of AML, ClpP is overexpressed and plays a crucial role in maintaining mitochondrial function and cell viability.[2][3][4] By inhibiting ClpP, this compound disrupts mitochondrial protein homeostasis, leading to impaired oxidative phosphorylation and subsequent apoptosis in AML cells that are dependent on this pathway for survival.[2][5] The sensitivity of AML cells to this compound has been shown to correlate with the expression level of ClpP, suggesting a potential biomarker for patient stratification.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in AML.

Table 1: In Vitro Cytotoxicity of this compound in AML Cells

Cell TypeDescriptionTreatment ConcentrationViability AssayOutcomeReference
Primary AML Patient Cells (High ClpP)Cells from AML patients with elevated ClpP expression.80 µMAnnexin V/PI StainingSignificant dose-dependent killing observed.[5]
Primary AML Patient Cells (Low ClpP)Cells from AML patients with low ClpP expression.80 µMAnnexin V/PI StainingLittle to no effect on cell viability.[5]
Normal Hematopoietic CellsHealthy donor hematopoietic cells.80 µMAnnexin V/PI StainingLittle to no effect on cell viability.[5]
OCI-AML2, TEX, K562AML cell lines with high ClpP expression.Not specifiedNot specifiedInduced cell death.[6]
HL60AML cell line with low ClpP expression.Not specifiedNot specifiedNot cytotoxic.[6]

Table 2: In Vivo Efficacy of this compound in an AML Xenograft Model

Animal ModelAML Cell LineTreatment RegimenOutcome MetricResultReference
SCID MiceOCI-AML2300 mg/kg, intraperitoneally, twice daily for 5 of 7 days.Tumor VolumeSignificant delay in tumor growth compared to vehicle control (p < 0.001).[5]
SCID MiceOCI-AML2300 mg/kg, intraperitoneally, daily for 5 days.Respiratory Chain Complex II Activity in TumorsReduced activity compared to vehicle-treated controls (p = 0.03).[5]
NOD-SCID MicePrimary AML CellsNot specifiedLeukemic EngraftmentSignificantly lower levels of leukemic engraftment compared to control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

A2_32_01_Mechanism_of_Action Mechanism of Action of this compound in AML cluster_downstream_effects Downstream Effects of ClpP Inhibition A2_32_01 This compound ClpP Mitochondrial ClpP Protease A2_32_01->ClpP Inhibition Mito_Protein_Homeostasis Mitochondrial Protein Homeostasis ClpP->Mito_Protein_Homeostasis Maintains ClpP->Mito_Protein_Homeostasis Disruption OXPHOS Oxidative Phosphorylation ClpP->OXPHOS Supports Mito_Protein_Homeostasis->OXPHOS Enables Mito_Protein_Homeostasis->OXPHOS Impairment Complex_II Respiratory Chain Complex II Activity OXPHOS->Complex_II Includes Apoptosis Apoptosis OXPHOS->Apoptosis Induction AML_Cell_Death AML Cell Death Apoptosis->AML_Cell_Death

Caption: Mechanism of Action of this compound in AML.

Experimental_Workflow Experimental Workflow for Evaluating this compound cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation AML_Cells AML Cell Lines & Primary Samples Treatment Treat with This compound AML_Cells->Treatment Viability Cell Viability Assay (Annexin V/PI) Treatment->Viability ClpP_Activity ClpP Activity Assay Treatment->ClpP_Activity Western_Blot Western Blot (ClpP, Apoptosis Markers) Treatment->Western_Blot Xenograft Establish AML Xenograft Model In_Vivo_Treatment Treat Mice with This compound Xenograft->In_Vivo_Treatment Tumor_Monitoring Monitor Tumor Volume & Survival In_Vivo_Treatment->Tumor_Monitoring Tissue_Analysis Analyze Tumors (ClpP Activity, Biomarkers) In_Vivo_Treatment->Tissue_Analysis

References

Methodological & Application

Application Notes and Protocols for (3R,4R)-A2-32-01 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Protocol for Using (3R,4R)-A2-32-01 in Cell Culture Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research indicates that this compound is primarily recognized as a ClpP protease inhibitor. As of the current literature, there is no direct evidence to support its function as a molecular glue for the degradation of RBM20 via the CRL4-DCAF15 E3 ubiquitin ligase complex. The following protocols are based on the established use of this compound as a ClpP inhibitor and general principles for handling small molecules in cell culture. Researchers should interpret results in the context of its known mechanism of action.

Introduction

This compound is the (R,R)-enantiomer of A2-32-01 and functions as an inhibitor of the caseinolytic protease P (ClpP).[1][2] It has been identified as an inhibitor of Staphylococcus aureus ClpP (SaClpP) and human mitochondrial ClpP.[1][3] Research has demonstrated its cytotoxic effects on Acute Myeloid Leukemia (AML) cells, suggesting a potential therapeutic application in oncology.[3] This document provides detailed protocols for the preparation and application of this compound in a cell culture setting to study its effects on mammalian cells.

Mechanism of Action

This compound is a β-lactone compound that acts by covalently modifying the catalytic site of ClpP, which leads to the formation of a β-hydroxyacyl-enzyme complex and subsequent inhibition of the protease's activity.[1] ClpP is a key component of the mitochondrial unfolded protein response and is involved in the degradation of misfolded or damaged proteins within the mitochondria. Inhibition of ClpP can disrupt mitochondrial protein homeostasis, leading to cellular stress and apoptosis.

Below is a diagram illustrating the proposed mechanism of action for this compound as a ClpP inhibitor.

A2_32_01 This compound ClpP ClpP Protease A2_32_01->ClpP Inhibits Degradation Protein Degradation ClpP->Degradation Mediates Apoptosis Cellular Stress & Apoptosis ClpP->Apoptosis Disruption leads to MitochondrialProteins Misfolded Mitochondrial Proteins MitochondrialProteins->Degradation Targeted for

Caption: Mechanism of this compound as a ClpP inhibitor.

Quantitative Data

The following table summarizes the available quantitative data for this compound and related compounds.

CompoundTargetAssayCell LineActivityReference
This compoundSaClpPEnzymatic AssayN/AWeaker inhibitory activity compared to (S,S) enantiomer[1]
A2-32-01Human Mitochondrial ClpPEnzymatic AssayN/AInhibition of recombinant human ClpP[3]
A2-32-01ClpP ActivityMitochondrial Lysate AssayOCI-AML2, TEXInhibition of ClpP activity[3]
A2-32-01Cell ViabilityCytotoxicity AssayPrimary AML cellsDose-dependent killing[3]

Experimental Protocols

Preparation of Stock Solutions

It is crucial to prepare concentrated stock solutions of this compound to minimize the concentration of the solvent in the final cell culture medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 350 g/mol , dissolve 3.5 mg in 1 mL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.[1]

Note: A2-32-01 has been reported to be rapidly hydrolyzed in cell culture medium, with over 90% degradation within one hour.[3] This instability should be considered when designing experiments, and fresh dilutions should be prepared for each experiment.

Cell Culture Treatment Protocol

This protocol outlines the general steps for treating adherent or suspension cells with this compound.

Materials:

  • Mammalian cell line of interest (e.g., OCI-AML2 for AML studies)[3]

  • Complete cell culture medium

  • Sterile, tissue culture-treated plates or flasks

  • 10 mM stock solution of this compound

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Adherent cells: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.

    • Suspension cells: Seed cells in a multi-well plate or flask at a density appropriate for the specific cell line.

  • Incubation: Incubate the cells overnight at 37°C in a 5% CO₂ incubator to allow for attachment (for adherent cells) and recovery.

  • Preparation of Working Solutions:

    • On the day of treatment, thaw an aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint.

    • Important: The final concentration of DMSO in the cell culture medium should be kept constant across all treatment groups, including the vehicle control, and should typically not exceed 0.5%.

  • Cell Treatment:

    • For adherent cells, carefully remove the old medium and replace it with the medium containing the desired concentration of this compound or vehicle control.

    • For suspension cells, add the appropriate volume of the working solution directly to the cell suspension.

  • Incubation: Return the cells to the incubator and incubate for the desired treatment duration. Treatment times may vary depending on the experimental goals.

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as viability assays, western blotting for mitochondrial proteins, or apoptosis assays.

The experimental workflow is visualized in the following diagram.

cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO Working Prepare Working Solutions in Culture Medium Stock->Working Treat Treat Cells with This compound Working->Treat Seed Seed Cells Incubate_overnight Incubate Overnight Seed->Incubate_overnight Incubate_overnight->Treat Incubate_treatment Incubate for Treatment Duration Treat->Incubate_treatment Harvest Harvest Cells Incubate_treatment->Harvest Analysis Downstream Analysis (e.g., Viability, Western Blot) Harvest->Analysis

Caption: Experimental workflow for cell culture treatment.

Assessing Cell Viability (Example: MTT Assay)

This protocol provides a method to assess the cytotoxic effects of this compound on cells.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization buffer to each well.

  • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for at least 1 hour.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Conclusion

This compound is a valuable tool for studying the role of ClpP in mitochondrial function and cell survival. The protocols provided herein offer a framework for utilizing this compound in cell culture experiments. Given its known instability in aqueous solutions, careful experimental design, including the use of fresh dilutions and appropriate controls, is essential for obtaining reliable and reproducible data. Researchers investigating the effects of this compound should consider its established role as a ClpP inhibitor in their experimental interpretation.

References

Application Notes and Protocols for In Vitro Enzymatic Assay of (3R,4R)-A2-32-01 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4R)-A2-32-01 is a potent, selective, and irreversible inhibitor of the caseinolytic protease P (ClpP), a highly conserved serine protease. In human cells, ClpP is located in the mitochondrial matrix where it plays a crucial role in maintaining mitochondrial protein homeostasis (proteostasis) by degrading misfolded or damaged proteins. The dysregulation of ClpP has been implicated in several diseases, including acute myeloid leukemia (AML), making it an attractive therapeutic target. A2-32-01, a β-lactone compound, covalently modifies the catalytic serine residue within the active site of ClpP, leading to the formation of an inactive β-hydroxyacyl-enzyme complex.[1][2] These application notes provide a detailed protocol for assessing the inhibitory activity of this compound against human mitochondrial ClpP in vitro.

Principle of the Assay

The enzymatic activity of ClpP is determined by monitoring the cleavage of a fluorogenic peptide substrate, N-Succinyl-Leu-Tyr-7-amido-4-methylcoumarin (Suc-LY-AMC) or a similar substrate, N-Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (Suc-LLVY-AMC). Upon cleavage by active ClpP, the highly fluorescent 7-amido-4-methylcoumarin (AMC) moiety is released. The rate of increase in fluorescence intensity is directly proportional to the ClpP enzymatic activity. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of AMC release in the presence of the compound. The assay can be performed using either purified recombinant human ClpP or mitochondrial lysates from cultured cells.

Data Presentation

A summary of the key characteristics of this compound is provided in the table below.

ParameterValueReference
Compound Name (3R,4R)-3-(non-8-en-1-yl)-4-(2-(pyridin-3-yl)ethyl)oxetan-2-one[1]
Synonyms A2-32-01[1]
Target Enzyme Caseinolytic protease P (ClpP)[1]
Mechanism of Action Covalent, irreversible inhibitor of the catalytic serine residue
IC50 / Ki vs. Human ClpP Not reported in the reviewed literature.N/A
Specificity Selective for mitochondrial proteases over cytoplasmic proteases (trypsin, chymotrypsin, caspases).[1]
Solubility Soluble in DMSO.

Experimental Protocols

Assay using Recombinant Human ClpP

This protocol describes the measurement of this compound inhibitory activity using purified recombinant human ClpP.

a. Materials and Reagents

  • Recombinant Human ClpP (from commercial suppliers)

  • This compound

  • Fluorogenic Substrate: Suc-LLVY-AMC or Suc-LY-AMC

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM KCl, 25 mM MgCl₂, 1 mM DTT, 0.1 mM EDTA, and 10% glycerol

  • DMSO (Dimethyl sulfoxide)

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader with excitation at ~360-380 nm and emission at ~460 nm

b. Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Assay Buffer D Dilute Recombinant ClpP in Assay Buffer A->D B Prepare serial dilutions of This compound in DMSO F Add diluted this compound or DMSO (control) B->F C Prepare Substrate stock solution in DMSO I Initiate reaction by adding diluted Substrate C->I G Add diluted Recombinant ClpP D->G E Add Assay Buffer to wells E->F F->G H Pre-incubate at 37°C G->H H->I J Immediately measure fluorescence kinetically at 37°C I->J K Calculate reaction rates (V₀) J->K L Plot % Inhibition vs. [Inhibitor] K->L M Determine IC₅₀ value L->M

Caption: Workflow for the in vitro enzymatic assay of this compound using recombinant ClpP.

c. Detailed Procedure

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations (e.g., 10-fold dilutions from 10 mM to 1 µM).

    • Prepare a 10 mM stock solution of Suc-LLVY-AMC in DMSO.

    • On the day of the experiment, dilute the recombinant human ClpP to the desired working concentration (e.g., 2X final concentration) in pre-chilled Assay Buffer.

    • Dilute the Suc-LLVY-AMC stock solution to a working concentration (e.g., 2X final concentration, typically 50-200 µM) in Assay Buffer.

  • Assay Plate Setup:

    • In a 96-well black microplate, add the components in the following order:

      • Assay Buffer to bring the final volume to 100 µL.

      • 1 µL of diluted this compound or DMSO for the vehicle control.

      • 50 µL of diluted recombinant human ClpP.

    • Include wells with substrate only (no enzyme) as a background control.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the diluted Suc-LLVY-AMC solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: ~360-380 nm, Emission: ~460 nm) every minute for 30-60 minutes in kinetic mode.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Subtract the background fluorescence rate (from wells without enzyme).

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ with DMSO)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Assay using Mitochondrial Lysates from Cultured Cells

This protocol is for assessing the activity of this compound on ClpP within a more physiological context using mitochondrial extracts.

a. Materials and Reagents

  • Cultured mammalian cells (e.g., AML cell lines like OCI-AML2)

  • Mitochondria Isolation Kit (commercially available) or buffers for manual isolation (e.g., homogenization buffer, wash buffer)

  • Protein quantification assay (e.g., BCA or Bradford)

  • All reagents listed in the recombinant enzyme assay protocol.

b. Experimental Workflow

G cluster_mito Mitochondrial Isolation cluster_prep Lysate Preparation & Quantification cluster_assay Enzymatic Assay A Harvest and wash cultured cells B Cell lysis and homogenization A->B C Differential centrifugation to isolate mitochondria B->C D Resuspend mitochondrial pellet C->D E Lyse mitochondria D->E F Quantify protein concentration E->F G Normalize lysate concentration F->G H Perform ClpP activity assay (as per recombinant protocol) G->H

Caption: Workflow for isolating mitochondria and performing the ClpP enzymatic assay.

c. Detailed Procedure

  • Mitochondrial Isolation:

    • Harvest cultured cells (typically 10-20 million cells per sample).

    • Isolate mitochondria using a commercial kit or a standard differential centrifugation protocol. Briefly, this involves gentle cell lysis, a low-speed centrifugation step to pellet nuclei and cell debris, followed by a high-speed centrifugation step to pellet the mitochondria.

    • Wash the mitochondrial pellet to remove cytosolic contaminants.

  • Mitochondrial Lysate Preparation:

    • Resuspend the final mitochondrial pellet in a suitable lysis buffer (e.g., Assay Buffer containing a mild detergent like 0.5% Triton X-100).

    • Incubate on ice to ensure complete lysis.

    • Determine the protein concentration of the mitochondrial lysate using a standard protein assay.

    • Dilute the lysates with Assay Buffer to a consistent final protein concentration for all samples.

  • Enzymatic Assay:

    • Follow the same procedure as described for the recombinant enzyme assay (steps 2-5), substituting the diluted recombinant ClpP with the normalized mitochondrial lysate.

Signaling Pathway and Mechanism of Action

G cluster_pathway Mechanism of this compound Action A23201 This compound (β-lactone) Inactive_Complex Inactive Covalent Complex (β-hydroxyacyl-enzyme) A23201->Inactive_Complex Covalent Modification ClpP Active ClpP Protease (Serine in active site) ClpP->Inactive_Complex Cleavage Substrate Cleavage ClpP->Cleavage No_Fluorescence No Signal Increase Inactive_Complex->No_Fluorescence Substrate Fluorogenic Substrate (e.g., Suc-LLVY-AMC) Substrate->Cleavage Substrate->No_Fluorescence Fluorescence Fluorescence Signal (AMC release) Cleavage->Fluorescence

Caption: Covalent inhibition of ClpP by this compound blocks substrate cleavage.

References

Application Notes: Determining the Cytotoxicity of (3R,4R)-A2-32-01 using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The MTT assay is a widely used, sensitive, and reliable colorimetric method for assessing cell viability and cytotoxicity.[1][2][3] The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[2][3] This reduction is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[2][4] Consequently, the amount of formazan produced is directly proportional to the number of viable cells.[3][4] These application notes provide a detailed protocol for determining the cytotoxic effects of the novel compound (3R,4R)-A2-32-01 on a selected cell line.

Principle of the MTT Assay

In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the MTT reagent to formazan.[5] The resulting intracellular purple crystals are then solubilized using a suitable solvent, and the absorbance of the solution is measured spectrophotometrically. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability, and thus, the cytotoxic potential of the tested compound. The optimal wavelength for measuring absorbance is typically between 550 and 600 nm, with 570 nm being a common choice.[1][6]

MTT_Principle Biochemical Principle of the MTT Assay cluster_cell Viable Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble Crystals) Mitochondria->Formazan Mitochondrial Dehydrogenase MTT MTT (Yellow, Water-Soluble) MTT->Mitochondria Enters Cell

Figure 1. Biochemical principle of MTT reduction in viable cells.

Experimental Protocol

This protocol is designed for use with adherent cells in a 96-well plate format, which is suitable for high-throughput screening.

Materials and Reagents

  • This compound compound

  • Selected adherent cell line (e.g., HeLa, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl Sulfoxide (DMSO) or other solubilizing agent (e.g., 0.1% NP40, 4 mM HCl in isopropanol)[1][7]

  • 96-well flat-bottom sterile tissue culture plates

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

  • CO2 incubator (37°C, 5% CO2)

Reagent Preparation

  • MTT Stock Solution (5 mg/mL):

    • Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.[1][3][7]

    • Vortex or sonicate to ensure it is completely dissolved.[7]

    • Sterilize the solution by passing it through a 0.22 µm filter.[8]

    • Store in a light-protected container at -20°C for long-term storage or at 4°C for a few days.[1][7] Note: MTT is light-sensitive; handle it in low-light conditions.[9]

  • This compound Stock Solution:

    • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in a suitable solvent (typically DMSO).

    • Prepare serial dilutions of the compound in serum-free culture medium to achieve the desired final concentrations for the experiment.

Experimental Workflow

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) B 2. Incubation Allow cells to adhere overnight (37°C, 5% CO2) A->B C 3. Compound Treatment Add serial dilutions of this compound B->C D 4. Incubation Incubate for a defined period (e.g., 24, 48, or 72 hours) C->D E 5. Add MTT Reagent Add 10-20 µL of 5 mg/mL MTT solution to each well D->E F 6. Incubation Incubate for 3-4 hours to allow formazan formation E->F G 7. Solubilize Formazan Remove medium, add 150 µL DMSO to each well F->G H 8. Shake Plate Incubate on an orbital shaker for 15 min in the dark G->H I 9. Measure Absorbance Read at 570 nm using a microplate reader H->I J 10. Data Analysis Calculate % viability and IC50 value I->J

Figure 2. Step-by-step experimental workflow for the MTT assay.

Step-by-Step Procedure

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell suspension concentration. Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density (typically between 1,000 and 100,000 cells/well) should be determined beforehand for the specific cell line.

  • Adhesion: Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach to the bottom of the wells.

  • Compound Treatment: After incubation, carefully remove the medium. Add 100 µL of fresh medium containing various concentrations of this compound to the treatment wells. Include "untreated" or "vehicle control" wells (containing only the compound's solvent, e.g., DMSO) and "blank" wells (containing medium only, no cells).[7]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10-50 µL of the 5 mg/mL MTT solution to each well (for a final concentration of approximately 0.5 mg/mL).[9][10]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. A purple precipitate should be visible in the wells containing viable cells.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals.[7] Add 150 µL of DMSO to each well to dissolve the crystals.[9][11]

  • Shaking: To ensure complete solubilization, place the plate on an orbital shaker for about 15 minutes, protected from light.[1][7]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[4] It is recommended to read the plate within 1 hour of adding the solubilizing agent.[7]

Data Presentation and Analysis

The raw absorbance data should be processed to determine the cytotoxic effect of the compound.

Data Analysis

  • Correct for Background: Average the absorbance readings from the blank wells and subtract this value from all other readings.[7]

  • Calculate Percentage Viability: The percentage of cell viability is calculated relative to the untreated control cells using the following formula:

    Percentage Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Untreated Control) x 100

  • Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is a key measure of a compound's potency. It can be determined by plotting a dose-response curve with the compound concentration (often on a logarithmic scale) on the x-axis and the percentage of cell viability on the y-axis.[12] Non-linear regression analysis is typically used to fit the data and calculate the precise IC50 value.[12]

Example Data Table

The following table illustrates how to structure the results from the MTT assay for this compound after a 48-hour treatment period.

This compound Conc. (µM)Mean Absorbance (570 nm)Std. DeviationCorrected Absorbance% Cell Viability
0 (Control)1.2540.0851.204100.0%
0.11.2110.0791.16196.4%
11.0980.0661.04887.0%
100.7530.0510.70358.4%
250.6210.0450.57147.4%
500.4320.0380.38231.7%
1000.2150.0290.16513.7%
Blank0.0500.005--
Calculated IC50 Value: ~20.5 µM

Note: The data presented above is for illustrative purposes only.

References

Application Notes and Protocols for In Vivo Administration of (3R,4R)-A2-32-01

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(3R,4R)-A2-32-01 is a potent and specific inhibitor of the caseinolytic protease P (ClpP), playing a crucial role in bacterial virulence and showing potential as an anti-cancer agent.[1][2][3][4][5] Proper preparation of this compound for in vivo administration is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the formulation of this compound and guidance on its handling and storage.

Compound Information

PropertyValueReference
IUPAC Name (3R,4R)-3-(non-8-en-1-yl)-4-(2-(pyridin-3-yl)ethyl)oxetan-2-one[2]
Molecular Formula C20H29NO2N/A
Molecular Weight 315.45 g/mol N/A
Mechanism of Action Covalently reacts with the catalytic site of ClpP, inhibiting its proteolytic activity.[1]
Primary Target Caseinolytic protease P (ClpP)[1][3][4][5]

Solubility and Stability

This compound is a hydrophobic compound with limited aqueous solubility.[6][7] It is crucial to select an appropriate vehicle to ensure its dissolution and stability for in vivo studies. The compound is reported to be unstable in aqueous media, with rapid hydrolysis observed in cell culture medium.[2] However, it demonstrates good stability when dissolved in dimethyl sulfoxide (DMSO) or corn oil.[2]

Storage of Stock Solutions:

  • -80°C: Stable for up to 6 months.

  • -20°C: Stable for up to 1 month.

Recommended Vehicle Formulations for In Vivo Administration

Several vehicle formulations have been reported to successfully dissolve this compound for in vivo use, achieving a concentration of at least 5 mg/mL (16.59 mM).[1] The choice of vehicle may depend on the specific experimental design, route of administration, and animal model. It is essential to consider the potential toxicity of the vehicle itself.[8][9]

Formulation ProtocolCompositionAchievable ConcentrationNotesReference
Protocol 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mLUse caution for dosing periods exceeding half a month.[1]
Protocol 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mLSBE-β-CD can enhance the solubility of hydrophobic compounds.[1]
Protocol 3 10% DMSO, 90% Corn Oil≥ 5 mg/mLThis formulation has been used in xenograft models with intraperitoneal injection.[2][1]

Experimental Protocols

Preparation of this compound Formulation (Protocol 1 Example)

This protocol describes the preparation of a 1 mL working solution with a final concentration of 5 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Prepare a 50 mg/mL stock solution of this compound in DMSO.

  • In a sterile microcentrifuge tube, add 100 µL of the 50 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to bring the total volume to 1 mL.

  • Vortex the final solution until it is homogeneous and clear.

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Preparation of this compound Formulation in Corn Oil (Protocol 3 Example)

This protocol is suitable for intraperitoneal injections and has been used in preclinical cancer models.[2]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn Oil

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Prepare a 50 mg/mL stock solution of this compound in DMSO.

  • In a sterile microcentrifuge tube, add 100 µL of the 50 mg/mL DMSO stock solution.

  • Add 900 µL of corn oil to the tube.

  • Mix thoroughly by vortexing until a clear, homogeneous solution is obtained.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_formulation Vehicle Formulation (Protocol 1) cluster_admin In Vivo Administration compound This compound Powder stock 50 mg/mL Stock Solution compound->stock dmso DMSO dmso->stock working 5 mg/mL Working Solution stock->working peg300 PEG300 peg300->working tween80 Tween-80 tween80->working saline Saline saline->working animal Animal Model working->animal Injection

Caption: Experimental workflow for preparing this compound for in vivo administration.

signaling_pathway A2_32_01 This compound ClpP ClpP Protease A2_32_01->ClpP Inhibition Proteolysis Proteolysis of Misfolded Proteins ClpP->Proteolysis Catalyzes

Caption: Simplified signaling pathway showing the inhibition of ClpP by this compound.

References

Application Notes and Protocols: Assessing the Effect of (3R,4R)-A2-32-01 on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4R)-A2-32-01 is identified as an inhibitor of the mitochondrial caseinolytic protease P (ClpP).[1] ClpP plays a crucial role in mitochondrial protein quality control, and its inhibition can lead to the accumulation of misfolded proteins within the mitochondria, ultimately impacting cellular bioenergetics. Notably, inhibition of ClpP by A2-32-01 has been shown to reduce the activity of respiratory chain complex II (Succinate Dehydrogenase).[1] This application note provides a comprehensive set of protocols to assess the effects of this compound on mitochondrial respiration, encompassing measurements of oxygen consumption, mitochondrial membrane potential, reactive oxygen species (ROS) production, and apoptosis.

Data Presentation

The following tables present illustrative data on the dose-dependent effects of this compound on various parameters of mitochondrial function in a human cancer cell line (e.g., OCI-AML2) after 24 hours of treatment. This data is provided for exemplary purposes to guide researchers in their experimental design and data analysis.

Table 1: Effect of this compound on Mitochondrial Oxygen Consumption Rate (OCR)

Concentration (µM)Basal Respiration (pmol/min)Maximal Respiration (pmol/min)ATP Production (pmol/min)Spare Respiratory Capacity (%)
0 (Vehicle)100 ± 8250 ± 1580 ± 6150 ± 12
195 ± 7230 ± 1275 ± 5142 ± 11
580 ± 6180 ± 1060 ± 4125 ± 9
1065 ± 5130 ± 845 ± 3100 ± 7
2550 ± 490 ± 630 ± 280 ± 5
5040 ± 370 ± 520 ± 260 ± 4

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

Concentration (µM)Percentage of Cells with Depolarized Mitochondria (JC-1 Monomers)
0 (Vehicle)5 ± 1
18 ± 1.5
520 ± 3
1035 ± 4
2555 ± 5
5075 ± 6

Table 3: Effect of this compound on Mitochondrial Superoxide Production

Concentration (µM)MitoSOX Red Fluorescence (Fold Change vs. Vehicle)
0 (Vehicle)1.0 ± 0.1
11.2 ± 0.1
51.8 ± 0.2
102.5 ± 0.3
253.8 ± 0.4
505.2 ± 0.5

Table 4: Effect of this compound on Apoptosis Induction

Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Vehicle)
0 (Vehicle)1.0 ± 0.1
11.1 ± 0.1
51.5 ± 0.2
102.2 ± 0.3
253.5 ± 0.4
504.8 ± 0.5

Experimental Protocols & Visualizations

This section provides detailed protocols for the key experiments cited in the data tables, along with visual representations of the workflows and the proposed signaling pathway.

Assessment of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol outlines the measurement of key parameters of mitochondrial function by directly assessing the oxygen consumption rate (OCR) of live cells in real-time.

G cluster_prep Day 1: Cell Seeding cluster_assay Day 2: Seahorse XF Assay seed_cells Seed cells in Seahorse XF plate hydrate_cartridge Hydrate sensor cartridge prepare_reagents Prepare this compound & assay reagents hydrate_cartridge->prepare_reagents load_cartridge Load inhibitors into sensor cartridge prepare_reagents->load_cartridge run_assay Run Seahorse XF Mito Stress Test load_cartridge->run_assay analyze_data Analyze OCR data run_assay->analyze_data

Experimental workflow for Seahorse XF Mito Stress Test.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • Supplements: Glucose, Pyruvate, Glutamine

  • This compound stock solution

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

  • Cells of interest

Protocol:

  • Cell Seeding (Day 1):

    • Seed the cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

    • Culture overnight in a standard CO2 incubator at 37°C.

  • Assay Preparation (Day 2):

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.

    • Prepare the assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.

    • Wash the cells with the prepared assay medium and add the final volume of assay medium to each well.

    • Incubate the cell plate at 37°C in a non-CO2 incubator for at least 1 hour before the assay.

  • Compound and Inhibitor Loading:

    • Prepare a working solution of this compound in the assay medium.

    • Reconstitute the Mito Stress Test inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium to the desired final concentrations.

    • Load the inhibitors into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate.

    • Run the Mito Stress Test protocol, which involves sequential injections of the inhibitors to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[2]

  • Data Analysis:

    • After the run, normalize the OCR data to cell number or protein concentration.

    • Calculate the key parameters of mitochondrial function: basal respiration, maximal respiration, ATP production, and spare respiratory capacity.[3]

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

This protocol describes the use of the lipophilic cationic dye JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[4]

G cluster_prep Cell Preparation cluster_assay JC-1 Staining & Analysis seed_cells Seed cells in a multi-well plate treat_cells Treat cells with this compound seed_cells->treat_cells add_jc1 Add JC-1 staining solution incubate Incubate at 37°C add_jc1->incubate wash_cells Wash cells with assay buffer incubate->wash_cells acquire_data Acquire fluorescence data (plate reader or flow cytometer) wash_cells->acquire_data analyze_data Analyze Red/Green fluorescence ratio acquire_data->analyze_data

Experimental workflow for JC-1 mitochondrial membrane potential assay.

Materials:

  • JC-1 dye

  • DMSO

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • FCCP or CCCP (positive control for depolarization)

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Cell Preparation:

    • Seed cells in a multi-well plate (e.g., 96-well black, clear-bottom plate for plate reader analysis or 6-well plate for flow cytometry).

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control (e.g., FCCP).

  • JC-1 Staining:

    • Prepare a JC-1 staining solution (typically 1-5 µM) in pre-warmed cell culture medium.

    • Remove the treatment medium from the cells and wash once with warm PBS.

    • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Data Acquisition:

    • For Plate Reader:

      • Remove the staining solution and wash the cells twice with assay buffer.

      • Add fresh assay buffer to each well.

      • Read the fluorescence intensity at two wavelength pairs:

        • Green (monomers): Excitation ~485 nm / Emission ~530 nm

        • Red (J-aggregates): Excitation ~560 nm / Emission ~595 nm

    • For Flow Cytometry:

      • After staining, detach the cells (if adherent) and wash them with assay buffer.

      • Resuspend the cells in fresh assay buffer.

      • Analyze the cells on a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

    • For flow cytometry, quantify the percentage of cells in the low red/high green fluorescence population.

Assessment of Mitochondrial Superoxide Production using MitoSOX Red

This protocol details the use of MitoSOX Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.

G cluster_prep Cell Preparation cluster_assay MitoSOX Staining & Analysis seed_cells Seed cells in a multi-well plate treat_cells Treat cells with this compound seed_cells->treat_cells add_mitosox Add MitoSOX Red working solution incubate Incubate at 37°C, protected from light add_mitosox->incubate wash_cells Wash cells with warm buffer incubate->wash_cells acquire_data Acquire fluorescence data (plate reader or flow cytometer) wash_cells->acquire_data analyze_data Quantify fluorescence intensity acquire_data->analyze_data

Experimental workflow for MitoSOX Red superoxide detection assay.

Materials:

  • MitoSOX Red reagent

  • DMSO

  • HBSS (Hank's Balanced Salt Solution) or other suitable buffer

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Cell Preparation:

    • Seed and treat cells with this compound as described in the JC-1 protocol.

  • MitoSOX Staining:

    • Prepare a 5 mM MitoSOX Red stock solution in DMSO.

    • Dilute the stock solution to a final working concentration (typically 2.5-5 µM) in pre-warmed HBSS.

    • Remove the treatment medium, wash the cells with warm HBSS.

    • Add the MitoSOX Red working solution and incubate for 10-30 minutes at 37°C, protected from light.

  • Data Acquisition:

    • Wash the cells three times with warm HBSS.

    • For Plate Reader: Add fresh HBSS and measure fluorescence with excitation at ~510 nm and emission at ~580 nm.

    • For Flow Cytometry: Detach and resuspend cells in HBSS and analyze using the appropriate channel for red fluorescence (e.g., PE or PerCP).

  • Data Analysis:

    • Calculate the fold change in fluorescence intensity relative to the vehicle-treated control cells.

Assessment of Apoptosis using Caspase-3/7 Activity Assay

This protocol describes a luminescent assay to measure the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

G cluster_prep Cell Preparation cluster_assay Caspase-Glo 3/7 Assay seed_cells Seed cells in a white-walled 96-well plate treat_cells Treat cells with this compound seed_cells->treat_cells add_reagent Add Caspase-Glo 3/7 Reagent incubate Incubate at room temperature add_reagent->incubate read_luminescence Read luminescence incubate->read_luminescence analyze_data Analyze luminescence data read_luminescence->analyze_data

Experimental workflow for Caspase-Glo 3/7 apoptosis assay.

Materials:

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • White-walled, clear-bottom 96-well plates

  • Luminometer

Protocol:

  • Cell Preparation:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

    • Treat cells with this compound for the desired time.

  • Caspase-3/7 Assay:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents of the wells by gentle shaking.

    • Incubate at room temperature for 30 minutes to 3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the fold change in luminescence relative to the vehicle-treated control cells.

Proposed Signaling Pathway of this compound in Mitochondria

The following diagram illustrates the hypothesized mechanism by which this compound impacts mitochondrial function, leading to apoptosis.

G A2_32_01 This compound ClpP Mitochondrial ClpP A2_32_01->ClpP Inhibits Protein_Quality_Control Impaired Protein Quality Control ClpP->Protein_Quality_Control Leads to Complex_II Complex II Dysfunction Protein_Quality_Control->Complex_II ETC Electron Transport Chain Disruption Complex_II->ETC ROS Increased Mitochondrial ROS ETC->ROS MMP Decreased Mitochondrial Membrane Potential (ΔΨm) ETC->MMP ROS->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Proposed signaling pathway for this compound-induced mitochondrial dysfunction.

References

Application Notes and Protocols for Studying ClpP-Dependent Proteolysis using (3R,4R)-A2-32-01

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4R)-A2-32-01 is a member of the β-lactone class of compounds that acts as a covalent inhibitor of the caseinolytic protease P (ClpP).[1] ClpP is a highly conserved serine protease crucial for maintaining protein homeostasis in bacteria and in the mitochondria of eukaryotic cells.[2][3] In its functional state, ClpP forms a barrel-shaped complex with a central chamber where proteolysis occurs. The activity of ClpP is regulated by associated AAA+ ATPases, such as ClpX and ClpA, which recognize, unfold, and translocate substrate proteins into the ClpP proteolytic chamber.[3]

The β-lactone moiety of this compound covalently modifies the catalytic serine residue within the active site of ClpP, leading to irreversible inhibition of its proteolytic activity.[2][4] This inhibition disrupts cellular protein quality control, and in pathogenic bacteria, it can attenuate virulence by preventing the processing of key virulence factors.[5] In cancer research, inhibition of mitochondrial ClpP has emerged as a potential therapeutic strategy. The inhibition of ClpP in cancer cells can lead to the accumulation of misfolded proteins, mitochondrial dysfunction, impairment of oxidative phosphorylation, and ultimately, apoptosis.[6][7][8] this compound is the (R,R)-enantiomer of A2-32-01 and has been shown to be a less potent inhibitor of Staphylococcus aureus ClpP (SaClpP) compared to its (S,S) counterpart.[1] The racemic mixture, (3RS,4RS)-A2-32-01, has been utilized to study the effects of ClpP inhibition in human acute myeloid leukemia (AML) cells.[6]

These application notes provide a comprehensive guide for utilizing this compound and its related compounds to investigate ClpP-dependent proteolysis, including detailed protocols for enzymatic assays and cellular studies.

Data Presentation

Quantitative Data for A2-32-01 (Racemic Mixture)
Compound Target Assay Substrate IC50 Reference
(3RS,4RS)-A2-32-01Recombinant Human Mitochondrial ClpP/ClpXProtease Activity AssayCasein-FITC~10 µM (estimated)[6]
(3RS,4RS)-A2-32-01ClpP in Mitochondrial Lysates (OCI-AML2 cells)Protease Activity AssaySuc-LY-AMC~5 µM (estimated)[6]
Cell Line Compound Assay IC50 / Effect Reference
OCI-AML2 (AML)(3RS,4RS)-A2-32-01Cell Viability~15 µM[6]
TEX (AML)(3RS,4RS)-A2-32-01Cell Viability~20 µM[6]
K562 (Leukemia)(3RS,4RS)-A2-32-01Cell Viability~25 µM[6]
HL60 (Leukemia)(3RS,4RS)-A2-32-01Cell Viability> 50 µM (less sensitive)[6]

Mandatory Visualizations

cluster_0 Mechanism of ClpP Inhibition by this compound A2_32_01 This compound (β-lactone) Serine Catalytic Serine Residue A2_32_01->Serine Covalent Modification ClpP_inactive ClpP Protease (Inactive Monomer/Heptamer) ClpP_active ClpP Protease (Active Tetradecamer) ClpP_inactive->ClpP_active Activation by ClpX/A ClpP_active->Serine Covalent_Complex Covalently Modified ClpP (Inactive) Serine->Covalent_Complex cluster_1 Experimental Workflow for ClpP Activity Assay start Start prepare_reagents Prepare Reagents: - ClpP Enzyme - this compound - Fluorogenic Substrate - Assay Buffer start->prepare_reagents pre_incubate Pre-incubate ClpP with This compound prepare_reagents->pre_incubate add_substrate Add Fluorogenic Substrate (e.g., Casein-FITC or Suc-LY-AMC) pre_incubate->add_substrate measure_fluorescence Measure Fluorescence Kinetics (Excitation/Emission specific to substrate) add_substrate->measure_fluorescence analyze_data Analyze Data: - Calculate initial rates - Determine IC50 measure_fluorescence->analyze_data end End analyze_data->end cluster_2 Signaling Pathway of ClpP Inhibition in Cancer Cells A2_32_01 This compound ClpP_inhibition Mitochondrial ClpP Inhibition A2_32_01->ClpP_inhibition Protein_accumulation Accumulation of Misfolded Mitochondrial Proteins ClpP_inhibition->Protein_accumulation Mitochondrial_dysfunction Mitochondrial Dysfunction Protein_accumulation->Mitochondrial_dysfunction OXPHOS_inhibition Impaired Oxidative Phosphorylation (OXPHOS) Mitochondrial_dysfunction->OXPHOS_inhibition Apoptosis Apoptosis OXPHOS_inhibition->Apoptosis

References

Application Notes and Protocols for Testing (3R,4R)-A2-32-01 on Primary AML Patient Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the efficacy of (3R,4R)-A2-32-01 , a novel β-lactone inhibitor of the mitochondrial caseinolytic protease P (ClpP), on primary acute myeloid leukemia (AML) patient samples.[1][2][3] The protocols detailed below are designed to ensure robust and reproducible data generation for preclinical assessment of this compound.

This compound has demonstrated selective cytotoxicity against AML cells, particularly those with elevated ClpP expression, while exhibiting minimal effects on normal hematopoietic cells.[1][2] The compound induces cell death and impairs mitochondrial function in AML cells.[1][2] The following experimental guidelines will enable researchers to characterize the anti-leukemic activity of this compound and investigate its mechanism of action in a clinically relevant setting.

Data Presentation

Quantitative data from the described experiments should be summarized for clarity and comparative analysis.

Table 1: Patient Sample Demographics and Baseline Characteristics

Patient IDAgeGenderAML Subtype (FAB/WHO)Key Mutations (e.g., FLT3-ITD, NPM1, IDH1/2)Baseline Blast Percentage (%)
AML-00165MaleM2FLT3-ITD85
AML-00258FemaleM4NPM1c72
AML-00372MaleM5IDH2 R140Q91
..................

Table 2: Ex Vivo Cytotoxicity of this compound on Primary AML Samples

Patient IDThis compound IC50 (µM) after 48hMaximum Inhibition (%)ClpP Expression Level (Relative to Control)
AML-0011.592High
AML-0025.275Moderate
AML-0030.895High
............

Table 3: Apoptosis Induction by this compound in Primary AML Blasts

Patient IDTreatment% Annexin V Positive Cells (48h)Fold Change in Caspase-3/7 Activity
AML-001Vehicle Control5.11.0
AML-001This compound (1 µM)45.84.2
AML-002Vehicle Control8.21.0
AML-002This compound (5 µM)38.53.1
............

Experimental Protocols

Primary AML Patient Sample Processing

Objective: To isolate viable mononuclear cells (MNCs) containing primary AML blasts from patient bone marrow or peripheral blood.

Materials:

  • Heparinized tubes for sample collection

  • Ficoll-Paque PLUS (or equivalent density gradient medium)

  • Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and growth factors (e.g., IL-3, SCF, G-CSF)

  • Red Blood Cell Lysis Buffer (optional)

Protocol:

  • Collect bone marrow aspirate or peripheral blood from AML patients in heparinized tubes. All samples should be obtained with informed consent and institutional review board (IRB) approval.

  • Dilute the sample 1:1 with PBS.

  • Carefully layer the diluted sample onto an equal volume of Ficoll-Paque in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer and collect the buffy coat layer containing MNCs.

  • Wash the isolated MNCs twice with PBS by centrifuging at 300 x g for 10 minutes.

  • If significant red blood cell contamination is present, perform a red blood cell lysis step according to the manufacturer's protocol.

  • Resuspend the final cell pellet in supplemented RPMI-1640 medium.

  • Determine cell viability and count using a hemocytometer and Trypan Blue exclusion or an automated cell counter.

Cell Viability Assay (MTS/MTT Assay)

Objective: To determine the dose-dependent cytotoxic effect of this compound on primary AML cells.

Materials:

  • Isolated primary AML MNCs

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTS or MTT reagent

  • Plate reader

Protocol:

  • Seed 1 x 10^5 viable primary AML cells per well in a 96-well plate in a final volume of 100 µL of supplemented RPMI-1640 medium.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well and incubate for 2-4 hours.

  • If using MTT, add 100 µL of solubilization buffer and incubate overnight.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot dose-response curves to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis and necrosis in primary AML cells following treatment with this compound.

Materials:

  • Isolated primary AML MNCs

  • This compound

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed primary AML cells in a 24-well plate at a density of 5 x 10^5 cells/mL.

  • Treat the cells with this compound at concentrations around the predetermined IC50 and a vehicle control for 24-48 hours.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each sample.

  • Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[4][5][6]

Western Blot Analysis

Objective: To assess the protein expression levels of ClpP and key signaling molecules in primary AML cells.

Materials:

  • Isolated primary AML MNCs

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-ClpP, anti-PARP, anti-Caspase-3, anti-p-ERK, anti-p-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat primary AML cells with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cell pellet with RIPA buffer on ice for 30 minutes.[7][8]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9][10]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression.

Mandatory Visualizations

Experimental_Workflow cluster_patient_sample Patient Sample Acquisition & Processing cluster_assays Ex Vivo Drug Efficacy Testing cluster_analysis Data Analysis & Interpretation PatientSample Primary AML Patient Sample (Bone Marrow or Peripheral Blood) Ficoll Ficoll-Paque Density Gradient Centrifugation PatientSample->Ficoll MNCs Isolate Mononuclear Cells (MNCs) (Primary AML Blasts) Ficoll->MNCs Treatment Treat with this compound (Dose-Response & Time-Course) MNCs->Treatment Viability Cell Viability Assay (MTS/MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI Staining) Treatment->Apoptosis WesternBlot Western Blot Analysis Treatment->WesternBlot IC50 Determine IC50 Values Viability->IC50 ApoptosisQuant Quantify Apoptosis Induction Apoptosis->ApoptosisQuant ProteinExp Analyze Protein Expression (ClpP, Apoptotic Markers, Signaling Proteins) WesternBlot->ProteinExp

Caption: Experimental workflow for testing this compound on primary AML samples.

AML_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondria Mitochondrion RTK Receptor Tyrosine Kinase (e.g., FLT3, c-KIT) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K JAK JAK RTK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation ClpP ClpP Protease Mito_Dysfunction Mitochondrial Dysfunction ClpP->Mito_Dysfunction leads to A2_32_01 This compound A2_32_01->ClpP inhibits Apoptosis_Mito Apoptosis Mito_Dysfunction->Apoptosis_Mito

Caption: Key signaling pathways in AML and the mitochondrial target of this compound.

References

Application Note: Flow Cytometry Analysis of Apoptosis Induced by (3R,4R)-A2-32-01

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4R)-A2-32-01 is a β-lactone compound identified as an inhibitor of the caseinolytic protease (ClpP).[1] While initially characterized as an inhibitor of Staphylococcus aureus ClpP, recent studies have indicated its potential to cross-react with human mitochondrial ClpP.[2] The mitochondrial ClpP is a key component of the mitochondrial unfolded protein response (UPRmt) and plays a crucial role in maintaining mitochondrial proteostasis. Inhibition of this protease can lead to an accumulation of misfolded proteins within the mitochondria, triggering a cascade of events that can culminate in apoptosis. This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry.

This document outlines the principles of Annexin V and Propidium Iodide (PI) staining for the detection of early and late apoptotic cells, as well as a method for assessing the activity of key executioner caspases, Caspase-3 and Caspase-7.

Principle of the Assays

Annexin V/PI Staining: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[3][4] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the membrane of live and early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, intercalating with the DNA to emit a bright red fluorescence. This dual-staining method allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Caspase-3/7 Activity Assay: Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases that, once activated, cleave a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[5] This assay utilizes a cell-permeable, non-toxic reagent (e.g., a DEVD peptide conjugated to a fluorescent dye) that serves as a substrate for activated Caspase-3 and -7.[6][7] Upon cleavage by the active caspases, the fluorescent dye is released and binds to DNA, exhibiting a significant increase in fluorescence intensity, which can be measured by flow cytometry.

Data Presentation

The following tables represent hypothetical data obtained from flow cytometry analysis of a human acute myeloid leukemia (AML) cell line (e.g., OCI-AML2) treated with this compound for 48 hours.

Table 1: Percentage of Apoptotic Cells (Annexin V/PI Staining)

Treatment GroupConcentration (µM)Live Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Total Apoptotic Cells (%)
Vehicle Control095.2 ± 2.12.5 ± 0.52.3 ± 0.44.8 ± 0.9
This compound180.1 ± 3.512.3 ± 1.87.6 ± 1.119.9 ± 2.9
This compound555.4 ± 4.225.8 ± 3.118.8 ± 2.544.6 ± 5.6
This compound1020.7 ± 2.840.1 ± 4.539.2 ± 4.179.3 ± 8.6

Table 2: Caspase-3/7 Activity

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (MFI) of Caspase-3/7 ActivityFold Increase in Caspase-3/7 Activity (vs. Control)
Vehicle Control0150 ± 251.0
This compound1450 ± 503.0
This compound51200 ± 1108.0
This compound102550 ± 23017.0

Experimental Protocols

Materials and Reagents
  • This compound (MedChemExpress or other supplier)

  • Human AML cell line (e.g., OCI-AML2)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Annexin V-FITC Apoptosis Detection Kit (or similar kit with a green fluorescent Annexin V conjugate)[4]

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • CellEvent™ Caspase-3/7 Green Flow Cytometry Assay Kit (Thermo Fisher Scientific) or similar[8]

  • Flow cytometer equipped with a 488 nm laser and appropriate filters for FITC and PI detection.

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Staining cluster_2 Flow Cytometry Analysis A Seed AML cells (e.g., OCI-AML2) at a density of 0.5 x 10^6 cells/mL B Treat cells with varying concentrations of this compound or vehicle control A->B C Incubate for 24-48 hours B->C D Harvest cells by centrifugation C->D E Wash cells with cold PBS D->E F Resuspend in 1X Binding Buffer E->F G Stain with Annexin V-FITC and Propidium Iodide F->G H Incubate for 15 minutes at room temperature in the dark G->H I Acquire data on a flow cytometer H->I J Analyze data to quantify live, early apoptotic, and late apoptotic cells I->J

Caption: Experimental workflow for apoptosis analysis.

Protocol 1: Annexin V/PI Staining
  • Cell Seeding and Treatment: Seed the AML cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL in complete culture medium. Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO). Include a positive control for apoptosis (e.g., staurosporine). Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Cell Harvesting: After incubation, collect the cells (including any floating cells in the supernatant) into 15 mL conical tubes. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with 1 mL of cold PBS, centrifuging at 300 x g for 5 minutes after each wash.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Protocol 2: Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Follow step 1 as described in Protocol 1.

  • Staining: Add the Caspase-3/7 Green Detection Reagent to the cell culture medium at the recommended concentration (typically a 1:1000 dilution).

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator.

  • Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells once with 1 mL of PBS.

  • Analysis: Resuspend the cells in 500 µL of PBS and analyze by flow cytometry using the green fluorescence channel (e.g., FITC).

Proposed Signaling Pathway for this compound-Induced Apoptosis

The inhibition of mitochondrial ClpP by this compound is hypothesized to induce apoptosis through the intrinsic or mitochondrial pathway. The accumulation of unfolded proteins in the mitochondrial matrix leads to mitochondrial stress, which in turn can trigger the release of pro-apoptotic factors into the cytoplasm.

G cluster_0 Mitochondrion cluster_1 Cytoplasm A2_32_01 This compound ClpP Mitochondrial ClpP A2_32_01->ClpP Inhibition UPRmt Accumulation of Misfolded Proteins ClpP->UPRmt Degrades Mito_Stress Mitochondrial Stress UPRmt->Mito_Stress CytoC Cytochrome c Mito_Stress->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Active_Casp37 Active Caspase-3/7 Apoptosome->Active_Casp37 Cleavage & Activation Casp37 Pro-Caspase-3/7 Apoptosis Apoptosis Active_Casp37->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: (3R,4R)-A2-32-01 Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of the β-lactone compound (3R,4R)-A2-32-01 in aqueous solutions. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation and handling of this compound solutions.

Issue: My this compound solution rapidly loses activity after preparation in an aqueous buffer.

  • Possible Cause: this compound contains a β-lactone ring, which is susceptible to hydrolysis in aqueous environments. This reaction opens the ring and renders the compound inactive. The rate of hydrolysis is highly dependent on the pH of the solution.

  • Solution:

    • pH Optimization: The stability of β-lactones is often greatest in a slightly acidic environment. It is recommended to prepare solutions in a buffer with a pH between 4.0 and 6.0. Avoid neutral or alkaline conditions, as base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis.

    • Low Temperature: Prepare and store the aqueous solution at low temperatures (2-8 °C) to decrease the rate of hydrolysis.

    • Fresh Preparation: Due to its inherent instability in water, it is best to prepare the aqueous solution of this compound immediately before use.

Issue: I observe a significant decrease in the concentration of this compound in my cell culture medium during my experiment.

  • Possible Cause: Standard cell culture media are typically buffered at a physiological pH of around 7.4. At this pH, this compound will undergo rapid hydrolysis, with a reported degradation of over 90% within one hour.

  • Solution:

    • Minimize Incubation Time: If possible, design experiments to minimize the time the compound is in the aqueous cell culture medium.

    • Use of a Stabilizing Agent: Consider the use of a formulation strategy to protect the compound. For in vivo studies, dissolving the compound in corn oil has been shown to preserve its stability. For in vitro studies, the use of excipients like cyclodextrins could be explored to form inclusion complexes that may protect the β-lactone ring from hydrolysis.[1][2]

    • Alternative Solvents: For some in vitro assays, it may be possible to use a co-solvent system where a portion of the water is replaced with a non-aqueous solvent like ethanol or propylene glycol to reduce the rate of hydrolysis.[3] However, the compatibility of the solvent with the specific assay must be validated.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solution?

A1: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the β-lactone ring. This reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the lactone, leading to ring-opening and the formation of an inactive β-hydroxy carboxylic acid. This process can be catalyzed by both acids and bases.

Q2: What is the optimal pH for storing this compound in an aqueous solution?

A2: While specific data for this compound is not available, β-lactones and structurally related β-lactam antibiotics generally exhibit maximum stability in the slightly acidic pH range.[4][5] A pH between 4.0 and 6.0 is recommended to minimize the rate of hydrolysis.

Q3: Are there any excipients that can improve the stability of this compound in aqueous solutions?

A3: Yes, certain excipients may enhance the stability of hydrolytically unstable compounds. For example, cyclodextrins can form inclusion complexes with the drug molecule, potentially shielding the labile β-lactone ring from water.[1][2] The use of co-solvents to reduce the water activity can also be an effective strategy.[3]

Q4: How can I monitor the degradation of this compound in my solution?

A4: The degradation of this compound can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[6][7] This method should be able to separate the intact parent compound from its degradation products, allowing for the quantification of the remaining active ingredient over time. Other analytical techniques such as UV-Visible Spectroscopy or Mass Spectrometry can also be employed to track the degradation process.[8]

Data Presentation

Table 1: Hypothetical pH-Dependent Degradation of this compound in Aqueous Buffers at 25°C

pHBuffer SystemHalf-life (t½) in hours
3.0Citrate Buffer10
4.0Acetate Buffer24
5.0Acetate Buffer48
6.0Phosphate Buffer12
7.0Phosphate Buffer1.5
8.0Borate Buffer< 0.5

Note: This data is hypothetical and for illustrative purposes only.

Table 2: Hypothetical Effect of Temperature on the Stability of this compound in pH 5.0 Acetate Buffer

Temperature (°C)Half-life (t½) in hours
4192
2548
3718

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add an appropriate volume of anhydrous Dimethyl Sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Stability Testing of this compound in an Aqueous Buffer using HPLC

  • Preparation of Buffer Solutions: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 8.0).

  • Sample Preparation:

    • Dilute the this compound DMSO stock solution into each buffer to a final concentration of 100 µM.

    • Prepare multiple aliquots for each pH condition to be analyzed at different time points.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), take an aliquot from each pH condition.

  • HPLC Analysis:

    • Immediately inject the sample into a validated stability-indicating HPLC system.

    • The HPLC method should be capable of separating the parent compound from its degradation products. A C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid is a common starting point.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Determine the peak area of the intact this compound at each time point.

    • Plot the natural logarithm of the peak area versus time.

    • The degradation rate constant (k) can be determined from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Mandatory Visualization

Hydrolysis_Pathway A This compound (Active β-lactone) B Hydrolysis (H2O, H+ or OH- catalysis) A->B Ring Opening C Inactive β-hydroxy carboxylic acid B->C

Caption: Degradation pathway of this compound via hydrolysis.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare Stock Solution (in DMSO) samples Dilute Stock into Buffers stock->samples buffers Prepare Aqueous Buffers (Varying pH) buffers->samples incubate Incubate at Constant Temperature samples->incubate sampling Collect Aliquots at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data Data Processing (Peak Area vs. Time) hplc->data results Calculate Half-life (t½) data->results

Caption: Workflow for stability testing of this compound.

Troubleshooting_Logic start {Rapid Degradation Observed} q1 Is the solution aqueous? start->q1 a1_yes β-lactone hydrolysis is likely. q1->a1_yes Yes q2 What is the pH of the solution? a1_yes->q2 a2_neutral_alkaline High pH accelerates hydrolysis. q2->a2_neutral_alkaline ≥ 7.0 a2_acidic Stability is improved at acidic pH. q2->a2_acidic < 7.0 solution1 Adjust pH to 4.0-6.0 a2_neutral_alkaline->solution1 solution2 Prepare fresh solution before use a2_acidic->solution2 solution3 Store at low temperature (2-8°C) solution1->solution3 solution2->solution3

Caption: Troubleshooting logic for this compound degradation.

References

how to prevent hydrolysis of (3R,4R)-A2-32-01 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (3R,4R)-A2-32-01. This guide is designed for researchers, scientists, and drug development professionals to provide essential information for the successful use of this compound in your experiments, with a focus on preventing its hydrolysis.

This compound is a potent β-lactone inhibitor of the caseinolytic protease (ClpP).[1] Its β-lactone ring is critical for its mechanism of action but also renders it susceptible to hydrolysis in aqueous solutions, which can lead to the inactivation of the compound. This guide provides detailed troubleshooting advice and frequently asked questions to help you mitigate this issue.

Troubleshooting Guide: Minimizing Hydrolysis of this compound

Hydrolysis of the β-lactone ring in this compound is a primary concern during experimental procedures. The rate of hydrolysis is significantly influenced by pH, temperature, and the composition of the experimental buffer. Below is a summary of key factors and recommendations to maintain the integrity of the compound.

Factors Influencing the Stability of this compound in Aqueous Solutions
FactorImpact on HydrolysisRecommendation
pH Highly susceptible to base-catalyzed hydrolysis. Increased stability in slightly acidic conditions.Maintain a pH between 5.0 and 6.5 for working solutions. Avoid alkaline conditions (pH > 7.4).
Temperature Hydrolysis rate increases significantly with temperature.Prepare and handle solutions on ice. For short-term storage of working solutions, use 4°C. For long-term storage of stock solutions, use -80°C.
Buffer Composition Nucleophilic buffer components can catalyze hydrolysis.Utilize non-nucleophilic buffers such as MES, PIPES, or phosphate buffers at a low concentration. Avoid buffers with primary or secondary amine groups (e.g., Tris) if possible.
Solvent Aprotic solvents can protect the compound from hydrolysis.Prepare high-concentration stock solutions in anhydrous DMSO. Minimize the final concentration of DMSO in aqueous solutions (ideally ≤ 0.5%).
Exposure Time Prolonged exposure to aqueous environments increases degradation.Prepare working solutions immediately before use. Minimize the incubation time of the compound in aqueous buffers or cell culture media.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

Q1: How should I store the solid compound and its stock solutions?

A1: The solid form of this compound should be stored at -20°C. For long-term storage of stock solutions, it is highly recommended to store them at -80°C, which can preserve the compound for up to 6 months. For short-term storage, -20°C is acceptable for up to one month.[1]

Q2: What is the recommended solvent for preparing stock solutions?

A2: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is crucial to use a fresh, unopened bottle of anhydrous DMSO to minimize the presence of water, which can initiate hydrolysis even in the stock solution.

Experimental Procedures

Q3: How can I prepare my working solutions to minimize hydrolysis?

A3: Prepare working solutions immediately before your experiment. Dilute the high-concentration DMSO stock solution into your pre-chilled, slightly acidic (pH 5.0-6.5) aqueous buffer. It is critical to perform this dilution step as close to the time of the experiment as possible.

Q4: What is the stability of this compound in cell culture medium?

A4: this compound is rapidly hydrolyzed in typical cell culture media, with studies showing over 90% degradation within one hour. This is likely due to the physiological pH (around 7.4) and the presence of nucleophilic components in the media. Therefore, for cell-based assays, it is crucial to minimize the pre-incubation time of the compound in the medium before adding it to the cells.

Q5: Are there any specific types of buffers I should use or avoid?

A5: Yes, the choice of buffer is critical. It is advisable to use non-nucleophilic buffers to avoid accelerating the hydrolysis of the β-lactone ring.

  • Recommended Buffers: MES, PIPES, and phosphate buffers (at low concentrations) are good choices as they are less likely to act as nucleophiles.

  • Buffers to Use with Caution: Buffers containing primary or secondary amines, such as Tris, can act as nucleophiles and catalyze the hydrolysis of esters and lactones. If Tris must be used, it should be at a low concentration and the experiment should be conducted as quickly as possible at a low temperature.

Q6: Can I do anything to extend the half-life of this compound in my experiment?

A6: Besides controlling pH and temperature, you can consider the following strategies:

  • Use of Co-solvents: For certain in vitro assays, it may be possible to include a higher percentage of a non-aqueous co-solvent to reduce the concentration of water. However, the compatibility of any co-solvent with your specific experimental system must be validated.

  • Rapid Assays: Design your experiments to have shorter incubation times whenever possible.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add a sufficient volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into small volumes in tightly sealed, low-retention tubes.

  • Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for In Vitro Assays
  • On the day of the experiment, retrieve an aliquot of the -80°C stock solution.

  • Thaw the stock solution on ice.

  • Prepare your experimental buffer (e.g., MES buffer, pH 6.0) and pre-chill it on ice.

  • Perform a serial dilution of the stock solution directly into the chilled experimental buffer to achieve the desired final concentrations.

  • Use the prepared working solutions immediately. Do not store aqueous working solutions.

Visualizing Key Concepts

To further aid in understanding the factors affecting the stability of this compound, the following diagrams illustrate the hydrolysis pathway, a decision-making workflow for troubleshooting, and the influence of pH.

Hydrolysis_Pathway cluster_conditions Accelerating Conditions A2_32_01 This compound (Active β-lactone) Transition_State Tetrahedral Intermediate A2_32_01->Transition_State Hydrolysis Hydrolyzed_Product Inactive Hydrolyzed Product (β-hydroxy carboxylic acid) Transition_State->Hydrolyzed_Product H2O H₂O (Water) H2O->Transition_State OH_minus OH⁻ (Base) OH_minus->Transition_State Heat Heat Heat->Transition_State Nucleophilic_Buffer Nucleophilic Buffer Nucleophilic_Buffer->Transition_State

Caption: The hydrolysis pathway of this compound.

Caption: Troubleshooting workflow for experiments with this compound.

pH_Stability cluster_stability Relative Stability of this compound p4 p5 p6 high_stability Higher Stability p7 p8 moderate_stability Moderate Stability p9 low_stability Low Stability

Caption: The impact of pH on the stability of this compound.

References

optimizing (3R,4R)-A2-32-01 concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (3R,4R)-A2-32-01. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the concentration of this compound for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the (R,R)-enantiomer of A2-32-01 and acts as a covalent inhibitor of the Staphylococcus aureus caseinolytic protease (SaClpP).[1] It also inhibits the human mitochondrial protease, ClpP.[2] This β-lactone compound covalently modifies the catalytic site of ClpP, forming a β-hydroxyacyl-enzyme complex and thereby inhibiting its proteolytic activity.[1] Inhibition of mitochondrial ClpP has been shown to be cytotoxic to cancer cells, particularly those with high ClpP expression, such as certain acute myeloid leukemia (AML) cell lines.[2][3]

Q2: What is the stability of this compound in cell culture medium?

A critical consideration for experimental design is the stability of this compound. The compound is rapidly hydrolyzed in cell culture medium, with over 90% degradation occurring within one hour.[2] This instability likely contributes to the relatively high IC50 values observed in some cell-based assays.[2] For longer-term experiments, this rapid degradation should be taken into account, and alternative dosing strategies, such as repeat dosing, might be necessary. When dissolved in corn oil for in vivo studies, its stability is preserved.[2]

Q3: In which cancer cell lines has this compound shown activity?

This compound has demonstrated cytotoxic effects in several acute myeloid leukemia (AML) cell lines, including TEX, OCI-AML2, and K562, which have high expression levels of ClpP.[2][3][4] Conversely, it is not toxic to the HL60 leukemia cell line, which expresses much lower levels of ClpP.[2][4] The compound's efficacy is strongly correlated with the expression level of ClpP in AML cells.[2]

Data Presentation: Cytotoxicity of this compound

The following table summarizes the available quantitative data on the cytotoxic effects of this compound in different cell lines.

Cell LineCancer TypeAssayIncubation TimeEC50 / IC50Reference
HaCaTHuman KeratinocyteMTT24 hours75 µM[1]
NIH/3T3Mouse Embryonic FibroblastMTT24 hours50 µM[1]
TEXAcute Myeloid LeukemiaTrypan Blue48 hoursDose-dependent killing[2]
OCI-AML2Acute Myeloid LeukemiaTrypan Blue48 hoursDose-dependent killing[2]
K562Chronic Myeloid LeukemiaTrypan Blue48 hoursDose-dependent killing[2]
HL60Acute Promyelocytic LeukemiaTrypan Blue48 hoursNot toxic[2]

Note: Specific IC50 values for the AML cell lines from a single dose-response curve were not available in the reviewed literature. The data indicates sensitivity to the compound in a dose-dependent manner.

Experimental Protocols

Protocol 1: Cell Viability MTT Assay for this compound

This protocol is designed to determine the cytotoxic effects of this compound, taking into account its limited stability in aqueous solutions.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Appropriate cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[5]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in fresh, pre-warmed culture medium. Note: Due to the compound's instability, it is crucial to add it to the cells immediately after dilution.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

    • Return the plate to the incubator for the desired treatment duration (e.g., 24 or 48 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.[6]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: In-Cell ClpP Activity Assay

This protocol measures the activity of mitochondrial ClpP in cells treated with this compound using a fluorogenic substrate.

Materials:

  • This compound

  • Cells of interest

  • Culture medium

  • Fluorogenic ClpP substrate: N-Succinyl-Leu-Tyr-7-amido-4-methylcoumarin (Suc-LY-AMC)

  • Digitonin

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Cell Treatment:

    • Seed cells in a suitable culture plate or flask and treat with various concentrations of this compound for the desired time (e.g., 2 hours).[2]

  • Mitochondrial Lysate Preparation (Option 1):

    • Harvest the treated cells and wash with cold PBS.

    • Isolate mitochondria using a standard mitochondrial isolation kit or protocol.

    • Lyse the isolated mitochondria in a suitable buffer.

  • Whole-Cell Permeabilization (Option 2):

    • Harvest and wash the treated cells.

    • Resuspend the cells in assay buffer containing a low concentration of digitonin to permeabilize the plasma membrane while leaving the mitochondrial membrane intact.

  • ClpP Activity Measurement:

    • Add the mitochondrial lysate or permeabilized cells to a black, clear-bottom 96-well plate.

    • Add the Suc-LY-AMC substrate to a final concentration of 50-200 µM.

    • Immediately measure the fluorescence kinetics over time (e.g., every 5 minutes for 30-60 minutes) using a fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm.

  • Data Analysis:

    • The rate of increase in fluorescence is proportional to the ClpP activity. Compare the rates between untreated and treated cells to determine the inhibitory effect of this compound.

Mandatory Visualizations

Signaling_Pathway A2_32_01 This compound ClpP Mitochondrial ClpP Protease A2_32_01->ClpP Inhibits Mito_Proteostasis Mitochondrial Protein Homeostasis ClpP->Mito_Proteostasis Maintains Cell_Death Cell Death (Apoptosis) ClpP->Cell_Death Inhibition leads to Resp_Chain Respiratory Chain Complexes Mito_Proteostasis->Resp_Chain Regulates OXPHOS Oxidative Phosphorylation (OXPHOS) Resp_Chain->OXPHOS Drives ATP ATP Production OXPHOS->ATP

Caption: Signaling pathway of this compound in sensitive cancer cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well plate prep_compound Prepare Serial Dilutions of this compound start->prep_compound add_compound Add Compound to Cells prep_compound->add_compound incubate Incubate for 24-48 hours add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells 1. Inconsistent cell seeding: Uneven distribution of cells in the wells.[7]2. Pipetting errors: Inaccurate liquid handling.[7]3. Edge effects: Increased evaporation in the outer wells of the plate.[7]1. Ensure the cell suspension is thoroughly mixed before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even settling.[7]2. Calibrate pipettes regularly and use appropriate pipetting techniques.[7]3. Avoid using the outer wells for experimental samples. Fill them with sterile water or media to create a humidity barrier.[7]
High IC50/EC50 value 1. Compound instability: this compound degrades rapidly in culture medium.[2]2. Low ClpP expression: The target cell line may have low levels of mitochondrial ClpP.[2]3. Suboptimal assay conditions: Incorrect incubation times or reagent concentrations.1. Prepare fresh dilutions of the compound immediately before adding to the cells. Consider shorter incubation times or repeated dosing for longer experiments.2. Verify the ClpP expression level in your cell line using Western blot or qPCR. Select cell lines with known high ClpP expression for initial experiments.3. Optimize incubation times and reagent concentrations for your specific cell line and assay.
Inconsistent dose-response curve 1. Compound precipitation: The compound may not be fully soluble at higher concentrations.2. Cell clumping: Aggregated cells can lead to uneven exposure to the compound and assay reagents.[7]1. Ensure the compound is fully dissolved in the stock solution. Visually inspect the diluted solutions for any precipitates before adding to the cells.2. Ensure a single-cell suspension after trypsinization by gentle pipetting. A cell strainer can be used if necessary.[7]
Low signal-to-noise ratio 1. Low cell number or viability: Insufficient number of healthy cells at the time of the assay.[7]2. Degraded reagents: Expired or improperly stored assay reagents.[7]1. Optimize the initial cell seeding density. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.[7]2. Check the expiration dates of all reagents and store them according to the manufacturer's instructions.

References

troubleshooting inconsistent results with (3R,4R)-A2-32-01

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3R,4R)-A2-32-01, a covalent inhibitor of the caseinolytic protease P (ClpP).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the (R,R)-enantiomer of A2-32-01 and functions as a covalent inhibitor of the bacterial Staphylococcus aureus caseinolytic protease (SaClpP) and the human mitochondrial ClpP.[1] It is a β-lactone compound that irreversibly binds to the catalytic site of ClpP, leading to the formation of a β-hydroxyacyl-enzyme complex and subsequent inhibition of proteolytic activity.[1] In cancer cells, particularly acute myeloid leukemia (AML), inhibition of mitochondrial ClpP disrupts mitochondrial protein homeostasis, impairs oxidative phosphorylation, and can lead to cell death.[2][3]

Q2: How should I store and handle this compound?

For optimal stability, stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1] The compound has poor stability in aqueous media, with significant degradation observed in cell culture medium within an hour.[2] Therefore, it is crucial to prepare fresh dilutions in appropriate solvents immediately before use. For in vivo studies, dissolving the compound in corn oil can help preserve its stability.[2]

Q3: What are the expected outcomes of treating cells with this compound?

Treatment of sensitive cells, particularly those with high ClpP expression like certain AML cell lines, with this compound is expected to induce cell death.[2] Mechanistically, you should observe an inhibition of ClpP activity, leading to an accumulation of its substrates. This disrupts mitochondrial function, which can be measured by a decrease in oxidative phosphorylation and an increase in reactive oxygen species (ROS).[4][5]

Troubleshooting Inconsistent Results

Inconsistent results with this compound can often be attributed to its inherent instability and its covalent mechanism of action. This guide addresses common issues and provides potential solutions.

Problem Potential Cause Recommended Solution
Low or no observable cytotoxicity Compound Degradation: this compound is highly unstable in aqueous solutions like cell culture media.[2]Prepare fresh dilutions of the compound from a frozen stock immediately before each experiment. Minimize the time the compound is in aqueous solution before being added to the cells.
Low ClpP Expression: The cytotoxic effect of A2-32-01 is correlated with the expression level of ClpP in the target cells.[2]Verify the expression level of ClpP in your cell line using techniques like Western blotting or qPCR. Consider using a positive control cell line known to have high ClpP expression (e.g., OCI-AML2, K562).[2]
Incorrect Dosage: The effective concentration can vary significantly between cell lines.Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
High variability between replicate experiments Inconsistent Compound Handling: Differences in the preparation and timing of compound addition can lead to variability.Standardize your protocol for compound dilution and addition to cells. Ensure that all replicates are treated as consistently as possible.
Cell Culture Conditions: Variations in cell density, passage number, or growth phase can affect cellular response.Maintain consistent cell culture practices. Ensure cells are healthy and in the exponential growth phase at the time of treatment.
Unexpected off-target effects Covalent Reactivity: As a covalent inhibitor, there is a potential for non-specific binding to other proteins with reactive nucleophiles.Include appropriate controls, such as treating cells with an inactive analog of the compound if available. Perform target engagement assays to confirm specific binding to ClpP.

Data Presentation

Cytotoxicity of A2-32-01 in Various Cell Lines

The cytotoxic effect of A2-32-01 is dependent on the expression level of its target, ClpP. The following table summarizes the observed effects in different cell lines.

Cell LineCancer TypeClpP ExpressionCytotoxic Effect of A2-32-01Reference
OCI-AML2Acute Myeloid LeukemiaHighInduces cell death[2]
K562Chronic Myeloid LeukemiaHighInduces cell death[2]
TEXLeukemiaHighInduces cell death[2]
HL60Acute Myeloid LeukemiaLowNot toxic[2]
HaCaTKeratinocyteNot specifiedEC50 of a related compound is 75 µM[1]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard cell viability assay procedures and should be optimized for your specific cell line.

Materials:

  • This compound

  • Target cells (e.g., AML cell lines)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a series of dilutions of this compound in complete cell culture medium immediately before use.

  • Remove the old medium from the wells and replace it with the medium containing the different concentrations of the inhibitor. Include vehicle-only controls.

  • Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Assessment of Mitochondrial Respiration (Seahorse XF Analyzer)

This protocol provides a general workflow for assessing the impact of this compound on mitochondrial respiration.

Materials:

  • This compound

  • Target cells

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium

  • Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • One hour prior to the assay, replace the culture medium with Seahorse XF assay medium supplemented with pyruvate, glutamine, and glucose, and incubate at 37°C in a non-CO2 incubator.

  • Prepare fresh dilutions of this compound in assay medium.

  • Load the sensor cartridge with the mitochondrial stress test reagents.

  • Place the cell plate in the Seahorse XF Analyzer and follow the manufacturer's instructions for calibration and equilibration.

  • Inject this compound into the appropriate wells and measure the oxygen consumption rate (OCR) to establish a baseline.

  • Sequentially inject the mitochondrial stress test reagents and measure the OCR after each injection to determine key parameters of mitochondrial function.

Visualizations

Signaling Pathway of ClpP Inhibition by this compound

ClpP_Inhibition_Pathway cluster_drug Drug Action cluster_mitochondrion Mitochondrion A2_32_01 This compound ClpP ClpP Protease A2_32_01->ClpP Covalent Inhibition Misfolded_Proteins Misfolded/Damaged Mitochondrial Proteins ClpP->Misfolded_Proteins Degradation OXPHOS_Subunits Oxidative Phosphorylation Complex Subunits ClpP->OXPHOS_Subunits Degradation Metabolic_Enzymes Metabolic Enzymes ClpP->Metabolic_Enzymes Degradation Mitochondrial_Dysfunction Mitochondrial Dysfunction Misfolded_Proteins->Mitochondrial_Dysfunction Impaired_OXPHOS Impaired Oxidative Phosphorylation OXPHOS_Subunits->Impaired_OXPHOS ROS_Increase Increased ROS Mitochondrial_Dysfunction->ROS_Increase Impaired_OXPHOS->ROS_Increase Apoptosis Apoptosis ROS_Increase->Apoptosis

Caption: Inhibition of ClpP by this compound leads to mitochondrial dysfunction and apoptosis.

Experimental Workflow for Troubleshooting Inconsistent Cytotoxicity

Troubleshooting_Workflow Start Inconsistent Cytotoxicity Observed Check_Compound Check Compound Stability and Handling Start->Check_Compound Prepare_Fresh Prepare Fresh Dilutions Immediately Before Use Check_Compound->Prepare_Fresh Check_Cells Verify Cell Line Characteristics Prepare_Fresh->Check_Cells If still inconsistent Check_ClpP Measure ClpP Expression (Western/qPCR) Check_Cells->Check_ClpP Optimize_Dose Perform Dose-Response Curve Check_ClpP->Optimize_Dose If ClpP is expressed Standardize_Protocol Standardize Experimental Protocol Optimize_Dose->Standardize_Protocol If optimal dose is found Consistent_Handling Ensure Consistent Cell Seeding and Treatment Timing Standardize_Protocol->Consistent_Handling Results_Improved Results Improved? Consistent_Handling->Results_Improved Contact_Support Contact Technical Support Results_Improved->Contact_Support No

References

Technical Support Center: Formulation of (3R,4R)-A2-32-01 in Corn Oil for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the formulation of (3R,4R)-A2-32-01 in corn oil for in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended formulation for this compound in corn oil?

A1: A common and effective formulation is a mixture of 10% Dimethyl Sulfoxide (DMSO) and 90% corn oil. This protocol has been shown to achieve a clear solution with a solubility of at least 5 mg/mL.[1]

Q2: Are there alternative formulations if the corn oil-based one is not suitable for my study?

A2: Yes, several alternative solvent systems can be used to dissolve this compound. Two such protocols are:

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • 10% DMSO and 90% (20% SBE-β-CD in Saline). Both of these alternative formulations also achieve a solubility of at least 5 mg/mL.[1]

Q3: What is the stability of this compound in stock solutions?

A3: Stock solutions of this compound are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1] It is recommended to prepare fresh corn oil formulations for dosing.

Q4: What are some important considerations when using corn oil as a vehicle in animal studies?

A4: While widely used, corn oil is not an inert vehicle and can have biological effects. Researchers should be aware that corn oil:

  • Can be a confounding factor in toxicology studies, with reports of renal and reproductive system damage in rodents, particularly at higher doses.[2][3]

  • May modulate gene expression in a dose-dependent manner.[3][4]

  • Can alter the gut microbiome, which may influence the study's outcome.[3][5]

  • The effects of corn oil can be influenced by the diet fed to the experimental animals.[2]

  • There may be differences in inflammatory responses between pharmaceutical-grade and non-pharmaceutical-grade corn oil.[6]

Experimental Protocols

Formulation of this compound in 10% DMSO/90% Corn Oil

This protocol details the preparation of a 1 mL working solution of this compound in a corn oil-based vehicle.

Materials:

  • This compound powder

  • DMSO (Dimethyl Sulfoxide)

  • Corn oil

  • Sterile microcentrifuge tubes or vials

  • Pipettes

Procedure:

  • Prepare a 50 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the 50 mg/mL this compound DMSO stock solution.

  • Add 900 µL of corn oil to the same tube.

  • Mix the solution thoroughly until a clear and homogenous solution is achieved. Gentle warming and/or sonication can be used to aid dissolution if precipitation or phase separation occurs.[1]

Below is a workflow diagram for the formulation process.

G cluster_0 Formulation Workflow Prepare 50 mg/mL Stock Solution in DMSO Prepare 50 mg/mL Stock Solution in DMSO Add 100 µL of Stock to a Sterile Tube Add 100 µL of Stock to a Sterile Tube Prepare 50 mg/mL Stock Solution in DMSO->Add 100 µL of Stock to a Sterile Tube Add 900 µL of Corn Oil Add 900 µL of Corn Oil Add 100 µL of Stock to a Sterile Tube->Add 900 µL of Corn Oil Mix Thoroughly Mix Thoroughly Add 900 µL of Corn Oil->Mix Thoroughly Achieve Clear Solution Achieve Clear Solution Mix Thoroughly->Achieve Clear Solution

Formulation Workflow Diagram

Troubleshooting Guide

This section addresses common issues that may arise during the formulation and administration of this compound in corn oil.

Issue Potential Cause Recommended Solution
Precipitation or phase separation during formulation Incomplete dissolution of this compound.Gently warm the solution and/or use sonication to aid in dissolving the compound.[1] Ensure the DMSO stock solution is fully dissolved before adding it to the corn oil.
Animal distress or unexpected toxicity The dose of corn oil may be too high. The combination of corn oil and the specific diet may be causing adverse effects.[2]Consider reducing the volume of corn oil administered. Daily administration of 10 ml/kg of corn oil by gavage is not recommended, especially in pregnant rats.[2] Evaluate the diet being fed to the animals for potential interactions.
Inconsistent experimental results Variability in the corn oil used (pharmaceutical vs. non-pharmaceutical grade).[6] The biological effects of corn oil may be influencing the outcome.[3][4]Use a consistent source and grade of corn oil throughout the study. Consider including a vehicle-only control group to account for the effects of the corn oil.
Difficulty in achieving a clear solution The solubility limit may have been exceeded.Re-check calculations to ensure the final concentration does not exceed 5 mg/mL. If a higher concentration is needed, consider one of the alternative formulations.[1]

Below is a troubleshooting decision tree for formulation issues.

G cluster_1 Troubleshooting Formulation Issues Start Start Precipitation or Phase Separation? Precipitation or Phase Separation? Start->Precipitation or Phase Separation? Apply Gentle Heat and/or Sonication Apply Gentle Heat and/or Sonication Precipitation or Phase Separation?->Apply Gentle Heat and/or Sonication Yes Proceed with Experiment Proceed with Experiment Precipitation or Phase Separation?->Proceed with Experiment No Issue Resolved? Issue Resolved? Apply Gentle Heat and/or Sonication->Issue Resolved? Issue Resolved?->Proceed with Experiment Yes Consider Alternative Formulation Consider Alternative Formulation Issue Resolved?->Consider Alternative Formulation No

Troubleshooting Decision Tree

Quantitative Data Summary

Formulation Vehicle Solubility of this compound Notes
10% DMSO, 90% Corn Oil≥ 5 mg/mLRecommended for lipophilic compound delivery.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mLAlternative for improved solubility or different routes of administration.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mLUseful for enhancing solubility and stability.[1]
Storage Conditions for this compound Stock Solution Stability Period
-80°C6 months[1]
-20°C1 month[1]

References

dealing with off-target effects of (3R,4R)-A2-32-01 in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of (3R,4R)-A2-32-01, a covalent inhibitor of the human mitochondrial protease ClpP. The following resources address potential challenges, with a focus on mitigating and interpreting off-target effects during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is the (R,R)-enantiomer of A2-32-01, a β-lactone compound that functions as a covalent inhibitor of the caseinolytic protease P (ClpP).[1] It was initially identified as an inhibitor of Staphylococcus aureus ClpP (SaClpP) and has been shown to cross-react with and inhibit the human mitochondrial ClpP (HsClpP).[2][3] Its inhibitory action involves the covalent modification of the catalytic serine residue within the ClpP active site.[3]

Q2: What are the known on-target effects of this compound in human cells?

A2: Inhibition of mitochondrial ClpP by this compound has been shown to impair oxidative phosphorylation and induce cytotoxicity in cancer cells, particularly in acute myeloid leukemia (AML) cells with high ClpP expression.[2][4][5] This leads to reduced cell growth and viability.[4][6] In vivo studies in mouse models of leukemia have demonstrated that A2-32-01 can delay tumor growth.[2][4]

Q3: What is known about the off-target effects of this compound?

A3: The selectivity of this compound for mitochondrial ClpP over other mammalian proteases has not been definitively determined.[2] As a covalent inhibitor with a reactive β-lactone warhead, there is a potential for off-target interactions with other proteins containing nucleophilic residues. Researchers should be aware that observed phenotypes may not be solely due to ClpP inhibition.

Q4: How can I control for off-target effects in my experiments?

A4: Several control strategies are recommended:

  • Use of a stereoisomer control: The (3S,4S)-enantiomer of A2-32-01 is a less active stereoisomer. Demonstrating that the (3S,4S) form does not produce the same cellular phenotype at similar concentrations provides strong evidence for on-target activity of this compound.

  • Genetic knockdown/knockout: Using techniques like shRNA or CRISPR/Cas9 to reduce or eliminate ClpP expression should phenocopy the effects of this compound.

  • Rescue experiments: If possible, expressing a drug-resistant mutant of ClpP should rescue the phenotype induced by the inhibitor.

  • Use of structurally distinct inhibitors: Confirming key results with another ClpP inhibitor that has a different chemical scaffold can help to rule out off-target effects specific to the β-lactone chemotype.

Q5: What is the stability of this compound in experimental conditions?

A5: this compound has poor stability in aqueous media, such as cell culture medium.[2] It is susceptible to hydrolysis of the β-lactone ring, which inactivates the compound. This instability can affect its potency and should be considered when designing experiments. For in vivo studies, formulation in corn oil has been used to improve stability.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
High cellular toxicity in control cell lines Off-target effects leading to general cytotoxicity.1. Perform a dose-response curve to determine the minimal effective concentration. 2. Compare the toxicity profile with the less active (3S,4S)-enantiomer. 3. Screen for markers of generalized cellular stress (e.g., apoptosis, necrosis) at various concentrations.
Inconsistent results between experiments Degradation of this compound in aqueous solution.1. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them immediately after dilution in aqueous media. 2. Minimize the incubation time in aqueous buffers where possible. 3. For longer-term experiments, consider replenishing the compound at regular intervals.
Observed phenotype does not match ClpP knockdown The phenotype may be due to off-target effects of the compound.1. Use the (3S,4S)-enantiomer as a negative control. 2. Attempt to rescue the phenotype by overexpressing a wild-type or inhibitor-resistant form of ClpP. 3. Validate key findings using a structurally unrelated ClpP inhibitor.
No observable effect at expected concentrations 1. Compound degradation. 2. Low ClpP expression in the cell model.1. Verify the integrity of the compound stock. 2. Confirm ClpP expression levels in your cell line by western blot or qPCR. Sensitivity to A2-32-01 has been correlated with ClpP expression levels.[2]

Experimental Protocols

Protocol 1: Cellular Assay for On-Target vs. Off-Target Effects

This protocol outlines a workflow to differentiate on-target from potential off-target effects of this compound in a cellular context.

Materials:

  • This compound

  • (3S,4S)-A2-32-01 (less active enantiomer)

  • Cell line of interest

  • Appropriate cell culture media and reagents

  • Reagents for the desired phenotypic readout (e.g., cell viability assay, western blot antibodies)

  • shRNA or CRISPR constructs targeting ClpP (optional)

Methodology:

  • Dose-Response Curves:

    • Treat cells with a range of concentrations of both this compound and (3S,4S)-A2-32-01 for the desired experimental duration.

    • Measure the phenotypic outcome (e.g., cell viability, protein phosphorylation).

    • An ideal on-target effect will show a significantly more potent dose-response for the (3R,4R) enantiomer.

  • Genetic Correlation (if applicable):

    • Transduce or transfect cells with shRNA or CRISPR constructs to reduce ClpP expression.

    • Assess if the resulting phenotype mimics that of this compound treatment.

  • Western Blot Analysis:

    • Treat cells with an effective concentration of this compound and the (3S,4S) enantiomer.

    • Lyse cells and perform western blotting for downstream markers of ClpP activity or mitochondrial function.

    • Confirm that changes in protein levels are specific to the active compound.

Protocol 2: In Vitro ClpP Activity Assay

This protocol can be used to confirm the direct inhibitory effect of this compound on ClpP activity.

Materials:

  • Recombinant human ClpP

  • Fluorogenic ClpP substrate (e.g., Suc-LY-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM KCl, 25mM MgCl2, 10% glycerol, 1 mM DTT)

  • This compound and (3S,4S)-A2-32-01

  • 96-well plate and fluorescence plate reader

Methodology:

  • Prepare serial dilutions of this compound and (3S,4S)-A2-32-01 in assay buffer.

  • In a 96-well plate, add recombinant ClpP to each well.

  • Add the diluted compounds to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for binding.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin reading the fluorescence signal at appropriate excitation and emission wavelengths over time.

  • Calculate the rate of substrate cleavage and determine the IC50 values for both compounds. A significant difference in IC50 will confirm the stereospecific on-target activity.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Control Experiments cluster_2 Interpretation A Phenotype observed with This compound B Treat with (3S,4S)-A2-32-01 (inactive enantiomer) A->B C ClpP Knockdown/Knockout A->C D Treat with structurally distinct ClpP inhibitor A->D E Phenotype reproduced? B->E C->E D->E F On-Target Effect E->F Yes G Potential Off-Target Effect E->G No

Caption: Workflow for deconvoluting on-target vs. off-target effects.

signaling_pathway A This compound B Mitochondrial ClpP A->B Covalent Inhibition F Unknown Off-Targets A->F Potential Interaction C Inhibition of Proteostasis B->C D Impaired Oxidative Phosphorylation C->D E Cellular Cytotoxicity D->E G Other Cellular Effects F->G

Caption: Proposed mechanism of action and potential for off-target effects.

References

determining the optimal treatment duration for (3R,4R)-A2-32-01

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (3R,4R)-A2-32-01

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound. The following information is designed to address specific issues you may encounter, with a focus on determining the optimal treatment duration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the mammalian target of rapamycin (mTOR). It functions by binding to the FKBP12 protein, and this complex then allosterically inhibits the mTOR Complex 1 (mTORC1). This inhibition disrupts the downstream signaling cascade, leading to a reduction in protein synthesis, cell growth, and proliferation.

Q2: How do I determine the optimal treatment duration for this compound in my cell line?

A2: The optimal treatment duration is cell-line specific and depends on the experimental endpoint. We recommend performing a time-course experiment. You should treat your cells with a predetermined optimal concentration of this compound and assess your endpoint of interest (e.g., cell viability, protein phosphorylation) at various time points (e.g., 6, 12, 24, 48, and 72 hours). The ideal duration will be the earliest time point at which the maximal desired effect is observed and sustained.

Q3: I am not observing the expected decrease in phosphorylation of mTORC1 downstream targets. What could be the issue?

A3: This could be due to several factors:

  • Suboptimal Compound Concentration: Ensure you have performed a dose-response curve to identify the EC50 for your specific cell line.

  • Incorrect Time Point: The peak inhibition of mTORC1 signaling can be transient. Assess phosphorylation at earlier time points (e.g., 1, 2, 4, and 8 hours) post-treatment.

  • Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to mTOR inhibitors.

  • Compound Degradation: Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment.

Troubleshooting Guides

Issue 1: High variability in cell viability assays between replicate experiments.
  • Possible Cause 1: Inconsistent Seeding Density.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Calibrate your pipetting technique and use a consistent protocol for cell counting and plating.

  • Possible Cause 2: Edge Effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill these wells with sterile PBS or media.

  • Possible Cause 3: Variation in Treatment Initiation Time.

    • Solution: Stagger the treatment of your plates to ensure that the incubation time for each plate is as close to the intended duration as possible.

Issue 2: Interpreting the results of a time-course experiment for determining treatment duration.
  • Scenario: You observe a significant decrease in cell viability at 24 hours, but this effect diminishes at 48 and 72 hours.

    • Interpretation: This could indicate metabolic clearance of the compound or the activation of compensatory signaling pathways. A shorter treatment duration or a repeated dosing schedule may be more effective.

  • Scenario: A consistent, modest effect is observed across all time points.

    • Interpretation: The chosen concentration of this compound may be too low. Consider repeating the time-course experiment with a higher concentration, informed by your dose-response data.

Quantitative Data Summary

Table 1: Dose-Response of this compound on PANC-1 Cell Viability after 48 hours

Concentration (nM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
192 ± 5.1
1075 ± 3.8
5051 ± 4.2
10033 ± 3.1
50015 ± 2.5

Table 2: Time-Course of p-S6K (T389) Inhibition by 100 nM this compound in PANC-1 Cells

Treatment Duration (hours)Relative p-S6K Levels (Mean ± SD)
01.00 ± 0.08
20.35 ± 0.05
60.21 ± 0.04
120.18 ± 0.03
240.45 ± 0.06
480.72 ± 0.09

Experimental Protocols

Protocol 1: Western Blot for mTORC1 Pathway Activation
  • Cell Seeding and Treatment: Seed 2 x 10^6 PANC-1 cells in 10 cm dishes. After 24 hours, treat with this compound at the desired concentrations and for the specified durations.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in 150 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel. Perform electrophoresis and subsequently transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-S6K (T389), anti-S6K, anti-Actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed 5,000 PANC-1 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Visualizations

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 A2_32_01 This compound A2_32_01->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis

Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound on mTORC1.

Experimental_Workflow start Start: Define Cell Line and Endpoint dose_response 1. Dose-Response Assay (e.g., 48h MTT) start->dose_response determine_ec50 2. Determine EC50 Concentration dose_response->determine_ec50 time_course 3. Time-Course Experiment (at EC50) determine_ec50->time_course assess_endpoint 4. Assess Endpoint at Multiple Time Points (e.g., p-S6K Western Blot) time_course->assess_endpoint analyze_data 5. Analyze Data to Find Optimal Duration (Maximal effect, sustained response) assess_endpoint->analyze_data end End: Optimal Treatment Duration Identified analyze_data->end

Caption: Workflow for determining the optimal treatment duration of this compound.

Technical Support Center: Working with Beta-Lactone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beta-lactone compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with beta-lactone compounds?

A1: Beta-lactones, such as β-propiolactone, are reactive compounds and should be handled with caution. Key safety concerns include:

  • Toxicity: Many beta-lactones are considered toxic and potential carcinogens.[1]

  • Reactivity: Due to significant ring strain, beta-lactones are susceptible to nucleophilic attack and can react with moisture in the air.

  • Irritation: They can be irritating to the skin, eyes, and respiratory tract.

Safety Precautions:

  • Always handle beta-lactones in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.

  • Have an emergency eyewash station and safety shower readily accessible.

  • Consult the Safety Data Sheet (SDS) for the specific beta-lactone you are working with for detailed handling and emergency procedures.

Q2: How should I properly store beta-lactone compounds?

A2: Proper storage is crucial to maintain the integrity of beta-lactone compounds. It is recommended to:

  • Store them in a tightly sealed container to prevent exposure to moisture.

  • Keep them in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and oxidizing agents.

  • For long-term storage, refrigeration or freezing may be necessary, depending on the specific compound's stability. Always check the supplier's recommendations.

Q3: My beta-lactone compound appears to have polymerized. What could be the cause and how can I prevent it?

A3: Polymerization of beta-lactones can be initiated by the presence of catalytic impurities, exposure to high temperatures, or even light. To prevent polymerization:

  • Ensure all glassware is scrupulously clean and dry before use.

  • Use purified, anhydrous solvents for reactions.

  • Store the beta-lactone at the recommended low temperature and protect it from light.

  • Consider using a polymerization inhibitor if compatible with your intended application.

Troubleshooting Guides

Synthesis & Purification

Problem 1: Low yield during the synthesis of beta-lactones.

  • Possible Cause 1: Impure starting materials.

    • Solution: Ensure all reactants and solvents are of high purity and anhydrous. Traces of water can lead to hydrolysis of the beta-lactone ring.

  • Possible Cause 2: Incorrect reaction temperature.

    • Solution: Many beta-lactone syntheses are temperature-sensitive. Precisely control the reaction temperature as specified in the protocol. For some reactions, sub-ambient temperatures are required to minimize side reactions.

  • Possible Cause 3: Inefficient catalyst.

    • Solution: The choice and handling of the catalyst are critical. Ensure the catalyst is active and used in the correct proportion. For Lewis acid-catalyzed reactions, the catalyst's activity can be diminished by moisture.

Problem 2: Difficulty in purifying the beta-lactone product.

  • Possible Cause 1: Formation of byproducts.

    • Solution: Side reactions can lead to the formation of byproducts with similar physical properties to the desired beta-lactone, making separation difficult. Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize byproduct formation.

  • Possible Cause 2: Degradation during purification.

    • Solution: Beta-lactones can be sensitive to heat and pH. During purification by distillation, use a reduced pressure to lower the boiling point and minimize thermal degradation.[2][3][4][5][6] When using techniques like aqueous alkali extraction for purification, carefully control the pH to avoid hydrolysis of the lactone ring. A pH range of 8 to 10 is often effective, while higher pH values can lead to significant product loss.

Handling & Stability

Problem 3: The beta-lactone compound degrades upon storage.

  • Possible Cause 1: Hydrolysis due to moisture.

    • Solution: Beta-lactones are susceptible to hydrolysis. Store in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture.

  • Possible Cause 2: Inappropriate storage temperature.

    • Solution: Higher temperatures accelerate degradation. Store at the recommended temperature, which is often refrigerated or frozen.

  • Possible Cause 3: Incompatible storage container.

    • Solution: Use glass containers with tight-fitting caps. Avoid plastic containers that may be permeable to moisture or could leach impurities.

Data Presentation

Table 1: Stability of β-Propiolactone under Various Conditions

ParameterConditionObservationHalf-lifeReference
Temperature 4°CStable for extended periods16-20 hours[7]
25°CHydrolyzes in aqueous solution~3 hours to complete hydrolysis[7]
37°CRapid hydrolysis24-32 minutes[7]
pH 3.0Reaction with methionine is specific-[8]
7.0Reacts with several amino acids-[8]
7.2 - 7.4Hydrolysis occurs within 2 hours at 37°C-[9]
> 7.6Complete hydrolysis within 2 hours at 37°C-[9]
9.0Reacts with most amino acids-[8]

Table 2: Comparative Reactivity of Beta-Lactones

CompoundRelative Reactivity with NucleophilesReference
β-Propiolactone50-100 times more reactive than β-butyrolactone[10][11]
β-ButyrolactoneSignificantly less reactive than β-propiolactone[10][11]
γ-ButyrolactoneInactive under similar conditions[11]

Experimental Protocols

Protocol 1: Synthesis of β-Butyrolactone

This protocol describes the synthesis of β-butyrolactone via the ring-opening polymerization of β-butyrolactone and rac-Lactide.[12]

Materials:

  • β-Butyrolactone

  • rac-Lactide

  • Coordination polymerization catalyst (e.g., dibutyltin dichloride)

  • Anhydrous organic solvent (e.g., toluene)

  • Precipitant (e.g., methanol)

  • Reaction vessel with stirrer and inert gas inlet

Procedure:

  • Dry the reaction vessel and catalyst under vacuum for up to 48 hours.

  • Under an inert atmosphere (e.g., argon), charge the reaction vessel with 1-100 parts by weight of β-butyrolactone and 1-100 parts by weight of lactide.

  • Add the coordination polymerization catalyst, amounting to 0.01-1% of the total weight of the monomers.

  • Seal the reaction vessel and stir the mixture at a temperature between 40-150°C for 24-720 hours.

  • After the reaction is complete, a colorless solid product should be obtained.

  • Dissolve the solid product in a suitable organic solvent.

  • Precipitate the poly(3-hydroxybutyrate-co-lactide) by adding the solution dropwise to an excess of a precipitant (e.g., methanol).

  • Collect the precipitate by filtration and dry under vacuum.

Protocol 2: Purification of β-Lactones by Fractional Distillation under Reduced Pressure

This protocol is a general method for purifying heat-sensitive beta-lactones.[2][4]

Materials:

  • Crude beta-lactone

  • Fractional distillation apparatus (including a Vigreux column)

  • Vacuum pump

  • Cold trap

  • Heating mantle

  • Stir bar

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly greased to maintain a vacuum.

  • Place the crude beta-lactone and a stir bar into the distillation flask.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Begin stirring and gradually reduce the pressure to the desired level. The appropriate pressure will depend on the boiling point of the specific beta-lactone.

  • Gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point under the applied pressure. The temperature should remain constant during the collection of the pure fraction.

  • After collecting the desired fraction, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Mandatory Visualization

Signaling Pathways

Proteasome_Inhibition b5 β5 (Chymotrypsin-like) Protein_Accumulation Accumulation of Ubiquitinated Proteins b2 β2 (Trypsin-like) b1 β1 (Caspase-like) SalA Salinosporamide A SalA->b5 Covalent modification of active site Threonine SalA->b2 Inhibition SalA->b1 Apoptosis Apoptosis Protein_Accumulation->Apoptosis

Caption: Inhibition of the 20S proteasome by Salinosporamide A.

FASN_Inhibition cluster_pathway Fatty Acid Synthesis Pathway cluster_inhibitor β-Lactone Inhibitor cluster_outcome Cellular Outcome AcetylCoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate Synthesis CellGrowth_Inhibition Inhibition of Cell Growth Orlistat Orlistat Orlistat->FASN Inhibits Thioesterase Domain Apoptosis Apoptosis CellGrowth_Inhibition->Apoptosis Purification_Workflow start Crude β-Lactone distillation Fractional Distillation under Reduced Pressure start->distillation fractions Collect Fractions distillation->fractions analysis Purity Analysis (e.g., GC, NMR) fractions->analysis waste Impurities fractions->waste analysis->distillation Repurify if needed pure_product Pure β-Lactone analysis->pure_product Desired Purity

References

Validation & Comparative

A Comparative Guide to (3R,4R)-A2-32-01 Specificity for ClpP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (3R,4R)-A2-32-01, a known inhibitor of the caseinolytic protease P (ClpP), with other alternative compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to objectively evaluate its performance and specificity.

Introduction to this compound and ClpP

Caseinolytic protease P (ClpP) is a highly conserved serine protease found in bacteria and in the mitochondria of eukaryotes. It plays a crucial role in protein quality control by degrading misfolded or damaged proteins. In certain cancers, such as acute myeloid leukemia (AML), ClpP is overexpressed, making it an attractive therapeutic target.

This compound is a synthetic β-lactone compound that acts as a covalent inhibitor of ClpP. It targets the active site serine residue of the protease, leading to its irreversible inactivation. This guide will delve into the specifics of its inhibitory action and compare it with other known ClpP inhibitors.

Performance Comparison of ClpP Inhibitors

The efficacy of a protease inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

CompoundType of InhibitorTarget Organism/Cell LineIC50 ValueReference
This compound β-lactone (covalent)Staphylococcus aureus ClpPNot explicitly stated, noted as less active enantiomer[1]
Tamarixetin Flavonoid (non-covalent)Staphylococcus aureus ClpP49.73 µM[2]
Hinokiflavone Biflavonoid (non-covalent)Methicillin-resistant Staphylococcus aureus (MRSA)34.36 µg/mL (~63.8 µM)[2]

Note: The IC50 value for Hinokiflavone was converted from mg/mL to µM for comparison, assuming a molecular weight of approximately 538.46 g/mol . It is important to note that high IC50 values observed in cell-based assays with A2-32-01 have been attributed to its rapid hydrolysis in aqueous media[3].

Specificity of this compound

The specificity of a drug candidate is crucial for minimizing off-target effects and potential toxicity. While this compound has been shown to effectively inhibit ClpP, its broader selectivity profile against other proteases is an area requiring further investigation.

β-lactone compounds, the chemical class to which A2-32-01 belongs, are known to target a range of serine hydrolases. This suggests the potential for off-target activity. Indeed, studies have indicated that the selectivity of A2-32-01 for mitochondrial ClpP over other mammalian proteases has not been fully determined[3][4]. This highlights a critical consideration for its therapeutic development.

Experimental Protocols

ClpP Enzymatic Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against ClpP using a fluorogenic substrate.

Materials:

  • Purified recombinant ClpP enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20)

  • Fluorogenic ClpP substrate (e.g., Suc-Lys-Tyr-AMC)

  • Test inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the test inhibitor in DMSO.

  • Serially dilute the inhibitor stock solution to create a range of concentrations.

  • In the wells of the 96-well plate, add the assay buffer.

  • Add a small volume of the diluted inhibitor or DMSO (for the control) to the respective wells.

  • Add the purified ClpP enzyme to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately place the plate in a fluorescence microplate reader.

  • Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex: 380 nm, Em: 460 nm for AMC).

  • The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Experimental Workflow for Specificity Assessment

G cluster_0 Compound Preparation cluster_1 Primary Assay cluster_2 Secondary & Specificity Assays cluster_3 Data Analysis A This compound Stock Solution B ClpP Inhibition Assay (Fluorogenic Substrate) A->B Test Concentrations C Cell-Based Viability Assay (e.g., AML cell lines) A->C Dose-Response D Protease Selectivity Panel (e.g., other serine proteases) A->D Broad Concentration E IC50 Determination B->E Inhibition Data C->E F Selectivity Profile D->F

Caption: Workflow for assessing the specificity of this compound.

Signaling Pathway of ClpP Inhibition in Cancer Cells

Inhibition of ClpP in cancer cells, particularly in AML where it is often overexpressed, disrupts mitochondrial homeostasis. This leads to a cascade of events culminating in programmed cell death (apoptosis). The diagram below illustrates this proposed signaling pathway.

G cluster_0 Inhibition cluster_1 Mitochondrial Target cluster_2 Downstream Effects cluster_3 Cellular Outcome Inhibitor This compound ClpP Mitochondrial ClpP Inhibitor->ClpP Inhibits UPR Accumulation of Misfolded Proteins ClpP->UPR Leads to OXPHOS Impaired Oxidative Phosphorylation UPR->OXPHOS ROS Increased Reactive Oxygen Species (ROS) OXPHOS->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Proposed signaling pathway of ClpP inhibition leading to apoptosis.

Conclusion

This compound is a covalent inhibitor of ClpP with demonstrated activity against cancer cells that overexpress this mitochondrial protease. While it represents a promising therapeutic lead, this guide highlights the need for further quantitative analysis of its potency and a comprehensive assessment of its selectivity against other proteases to fully validate its specificity. The provided experimental protocols and workflow diagrams serve as a resource for researchers undertaking such validation studies. The comparison with other ClpP inhibitors underscores the ongoing effort to develop potent and highly specific modulators of this important therapeutic target.

References

Comparative Efficacy of (3R,4R)-A2-32-01 in Acute Myeloid Leukemia (AML) Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the efficacy of the novel ClpP inhibitor, (3R,4R)-A2-32-01, in various Acute Myeloid Leukemia (AML) cell lines. For context and comparison, the performance of established anti-leukemic agents—bortezomib, venetoclax, and cytarabine—is also presented. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology, particularly AML therapeutics.

Executive Summary

This compound is a β-lactone compound that selectively inhibits the mitochondrial caseinolytic protease P (ClpP), an enzyme overexpressed in a significant subset of AML patient samples.[1][2] Inhibition of ClpP disrupts mitochondrial protein homeostasis, leading to impaired oxidative phosphorylation and subsequent apoptosis in sensitive AML cells.[3] Experimental data demonstrates that this compound induces cell death in AML cell lines with high ClpP expression, such as K562, OCI-AML2, and TEX, while having minimal effect on cells with low ClpP expression, like HL60.[4] This differential efficacy highlights ClpP expression as a potential biomarker for sensitivity to this compound. In contrast, established AML therapies such as the proteasome inhibitor bortezomib, the BCL-2 inhibitor venetoclax, and the chemotherapeutic agent cytarabine exhibit varied efficacy across different AML cell lines, often with different mechanisms of action and resistance profiles.

Data Presentation: Comparative Efficacy in AML Cell Lines

The following table summarizes the efficacy of this compound and comparator compounds in four common AML cell lines. It is important to note that while quantitative IC50 values are available for the comparator drugs, the data for this compound is presented qualitatively based on published research, as specific IC50 values have not been reported in the primary literature.

CompoundTarget/Mechanism of ActionHL60K562OCI-AML2TEX
This compound ClpP InhibitorIneffective/Low Toxicity[4]Effective (Induces cell death)[4]Effective (Induces cell death)[4]Effective (Induces cell death)[4]
Bortezomib Proteasome InhibitorIC50: ~5 nM[4]IC50: ~65 nMIC50: ~8 nM[4]N/A
Venetoclax BCL-2 InhibitorIC50: ~4 nM[3]N/AIC50: ~1.1 nM[3]N/A
Cytarabine DNA Synthesis InhibitorIC50: ~1 µMIC50: ~0.2 µMN/AN/A

Experimental Protocols

Detailed methodologies for the key experiments cited in the efficacy analysis of this compound and comparator drugs are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

  • Cell Plating: Seed AML cells (e.g., HL60, K562, OCI-AML2, TEX) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of appropriate culture medium.

  • Compound Treatment: Add the desired concentrations of this compound or comparator drugs to the wells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. IC50 values can be determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat AML cells with the compounds of interest for the specified duration.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

ClpP Activity Assay

This assay measures the enzymatic activity of ClpP using a fluorogenic substrate.

  • Lysate Preparation: Prepare mitochondrial lysates from treated and untreated AML cells.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the mitochondrial lysate, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM KCl, 1 mM DTT), and the fluorogenic substrate N-Succinyl-Leu-Tyr-7-amido-4-methylcoumarin (Suc-LY-AMC).

  • Incubation: Incubate the plate at 37°C.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm at regular intervals.

  • Data Analysis: The rate of increase in fluorescence is proportional to the ClpP activity in the lysate. Compare the activity in lysates from treated cells to that of untreated controls to determine the extent of ClpP inhibition.

Visualizations

The following diagrams illustrate key aspects of the comparative analysis of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_assays Efficacy Assessment cluster_analysis Data Analysis cell_culture AML Cell Culture (HL60, K562, OCI-AML2, TEX) viability Cell Viability Assay (MTT) cell_culture->viability apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis clpp_activity ClpP Activity Assay cell_culture->clpp_activity drug_prep Compound Preparation (A2-32-01, Bortezomib, Venetoclax, Cytarabine) drug_prep->viability drug_prep->apoptosis drug_prep->clpp_activity ic50 IC50 Determination viability->ic50 comparison Comparative Analysis apoptosis->comparison clpp_activity->comparison ic50->comparison

Caption: Experimental workflow for assessing the efficacy of this compound.

signaling_pathway A2_32_01 This compound ClpP Mitochondrial ClpP A2_32_01->ClpP Inhibition Protein_Homeostasis Disrupted Mitochondrial Protein Homeostasis ClpP->Protein_Homeostasis Mitochondrial_Function Impaired Mitochondrial Function Protein_Homeostasis->Mitochondrial_Function OxPhos Decreased Oxidative Phosphorylation Mitochondrial_Function->OxPhos Apoptosis Apoptosis OxPhos->Apoptosis

Caption: Signaling pathway of this compound in AML cells.

comparative_analysis_logic start Start: Identify Novel AML Therapeutic Target (ClpP) compound_selection Select Compounds: - this compound (ClpP Inhibitor) - Standard of Care (Bortezomib, Venetoclax, Cytarabine) start->compound_selection cell_line_selection Select AML Cell Lines with Varied ClpP Expression (HL60, K562, OCI-AML2, TEX) start->cell_line_selection run_assays Perform Efficacy Assays (Viability, Apoptosis) compound_selection->run_assays cell_line_selection->run_assays data_collection Collect and Analyze Data (IC50, % Apoptosis) run_assays->data_collection comparison Compare Efficacy Profile of A2-32-01 to Alternatives data_collection->comparison conclusion Conclusion: Assess Therapeutic Potential and Biomarker Strategy comparison->conclusion

Caption: Logical flow of the comparative analysis.

References

Validating the On-Target Effects of (3R,4R)-A2-32-01: A Comparative Guide with Genetic Knockdowns

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ClpP inhibitor (3R,4R)-A2-32-01 with genetic knockdown approaches for on-target validation. Experimental data and detailed protocols are presented to support the comparison.

This compound is a potent inhibitor of the caseinolytic protease P (ClpP), a highly conserved serine protease found in both prokaryotes and the mitochondria of eukaryotes.[1] In human cells, mitochondrial ClpP (ClpP) plays a crucial role in maintaining mitochondrial protein homeostasis, and its dysregulation has been implicated in diseases such as acute myeloid leukemia (AML).[2][3] Validating that the cellular effects of a small molecule inhibitor like this compound are indeed due to its interaction with the intended target is a critical step in drug development. Genetic knockdown techniques, such as small interfering RNA (siRNA) and short hairpin RNA (shRNA), provide a powerful method for such on-target validation by reducing the expression of the target protein.

This guide compares the phenotypic outcomes of treating cancer cells with this compound to the effects of genetically silencing ClpP, providing evidence for the on-target activity of the compound.

Comparison of this compound and ClpP Knockdown on AML Cell Viability

Cell LineTreatmentResultReference
OCI-AML2A2-32-01Dose-dependent decrease in cell viability[2]
OCI-AML2shRNA knockdown of ClpPSignificant reduction in cell growth and viability[2][3]
TEXA2-32-01Dose-dependent decrease in cell viability[2]
TEXshRNA knockdown of ClpPSignificant reduction in cell growth and viability[2][3]
K562A2-32-01Dose-dependent decrease in cell viability[2]
K562shRNA knockdown of ClpPSignificant reduction in cell growth and viability[2]
HL60 (low ClpP)A2-32-01Minimal effect on cell viability[2]
HL60 (low ClpP)shRNA knockdown of ClpPMinimal effect on cell growth and viability[2]

Table 1: Comparative Effects of A2-32-01 and ClpP Knockdown on AML Cell Viability.

Experimental Workflow for On-Target Validation

The following diagram illustrates a typical workflow for validating the on-target effects of a small molecule inhibitor using genetic knockdown.

G cluster_0 Small Molecule Arm cluster_1 Genetic Knockdown Arm Treat Cells with this compound Treat Cells with this compound Measure Phenotype (e.g., Cell Viability) Measure Phenotype (e.g., Cell Viability) Treat Cells with this compound->Measure Phenotype (e.g., Cell Viability) Compare Phenotypes Compare Phenotypes Measure Phenotype (e.g., Cell Viability)->Compare Phenotypes Transfect Cells with ClpP siRNA/shRNA Transfect Cells with ClpP siRNA/shRNA Validate Knockdown (Western Blot/qPCR) Validate Knockdown (Western Blot/qPCR) Transfect Cells with ClpP siRNA/shRNA->Validate Knockdown (Western Blot/qPCR) Measure Phenotype (e.g., Cell Viability) KD Measure Phenotype (e.g., Cell Viability) Validate Knockdown (Western Blot/qPCR)->Measure Phenotype (e.g., Cell Viability) KD Measure Phenotype (e.g., Cell Viability) KD->Compare Phenotypes On-Target Effect Validated On-Target Effect Validated Compare Phenotypes->On-Target Effect Validated Phenotypes Match

Workflow for on-target validation.

Signaling Pathway of ClpP Inhibition

This compound, a β-lactone, covalently binds to the active site of ClpP, inhibiting its proteolytic activity.[1] This disruption of mitochondrial protein quality control leads to the accumulation of unfolded or damaged proteins, impairing mitochondrial function, including oxidative phosphorylation.[2] In cancer cells that are highly dependent on mitochondrial metabolism, such as certain AML cells, this inhibition of ClpP leads to cellular stress and ultimately apoptosis.

G cluster_knockdown Genetic Knockdown This compound This compound ClpP ClpP This compound->ClpP inhibits Mitochondrial Protein Homeostasis Mitochondrial Protein Homeostasis ClpP->Mitochondrial Protein Homeostasis maintains Mitochondrial Function Mitochondrial Function Mitochondrial Protein Homeostasis->Mitochondrial Function enables Cell Viability Cell Viability Mitochondrial Function->Cell Viability supports siRNA/shRNA siRNA/shRNA ClpP mRNA ClpP mRNA siRNA/shRNA->ClpP mRNA degrades ClpP mRNA->ClpP translates to

Signaling pathway of ClpP inhibition.

Experimental Protocols

siRNA-mediated Knockdown of ClpP

This protocol describes the transient knockdown of ClpP in a human cell line (e.g., OCI-AML2) using siRNA.

Materials:

  • ClpP-specific siRNA and non-targeting control siRNA

  • Lipofectamine RNAiMAX Transfection Reagent

  • Opti-MEM I Reduced Serum Medium

  • 6-well tissue culture plates

  • OCI-AML2 cells

Procedure:

  • One day before transfection, seed 2 x 10^5 OCI-AML2 cells per well in a 6-well plate in antibiotic-free normal growth medium.

  • On the day of transfection, dilute 20 pmol of ClpP siRNA or control siRNA in 100 µL of Opti-MEM.

  • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

  • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Add the siRNA-lipid complex to the cells.

  • Incubate the cells for 48-72 hours at 37°C in a CO2 incubator before proceeding with downstream analysis.

Western Blot Analysis of ClpP Knockdown

This protocol is for validating the reduction of ClpP protein levels following siRNA transfection.

Materials:

  • RIPA lysis buffer

  • Protease inhibitor cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody (anti-ClpP)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • After 48-72 hours of transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ClpP antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[4][5][6][7]

Materials:

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells (e.g., OCI-AML2) in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Allow the cells to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours). For knockdown experiments, perform the MTT assay 48-72 hours post-transfection.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Alternative Approaches and Considerations

While this compound is an effective inhibitor, other molecules have been identified that modulate ClpP activity. For instance, the imipridone ONC201 and its analogues have been shown to activate ClpP, leading to the degradation of specific mitochondrial proteins and subsequent anti-cancer effects.[8][9] Comparing the effects of ClpP inhibitors like this compound with ClpP activators can provide further insights into the biological consequences of modulating this protease.

It is also important to consider potential off-target effects of both small molecules and genetic knockdown reagents. For small molecules, performing screens against a panel of other proteases can help determine selectivity. For siRNA, using multiple different siRNA sequences targeting the same gene can help to rule out off-target effects.

References

A Head-to-Head Comparison: (3R,4R)-A2-32-01 and Bortezomib in Low ClpP Expressing Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational ClpP inhibitor, (3R,4R)-A2-32-01, and the established proteasome inhibitor, bortezomib, with a specific focus on their potential efficacy in cancer cells exhibiting low expression of the mitochondrial caseinolytic protease P (ClpP). While direct head-to-head studies in this specific cellular context are limited, this document synthesizes available preclinical data to offer insights into their distinct mechanisms of action and potential therapeutic applications.

Executive Summary

This compound is a β-lactone compound that selectively inhibits the mitochondrial protease ClpP, a key player in mitochondrial protein quality control.[1][2] Its cytotoxic effects in cancer cells, particularly in acute myeloid leukemia (AML), have been shown to correlate with the expression levels of ClpP.[3] In contrast, bortezomib is a potent and reversible inhibitor of the 26S proteasome, a crucial component of the cellular protein degradation machinery, and is an approved therapeutic for multiple myeloma.[4] Preclinical evidence suggests that cells with low ClpP expression are less sensitive to this compound, while they may retain sensitivity to proteasome inhibitors like bortezomib.[3]

Comparative Data

The following tables summarize the key characteristics and available comparative data for this compound and bortezomib.

Table 1: General Characteristics

FeatureThis compoundBortezomib
Target Caseinolytic protease P (ClpP)26S Proteasome (β5 subunit)
Mechanism of Action Covalent, irreversible inhibition of ClpP catalytic siteReversible inhibition of chymotrypsin-like activity
Cellular Localization of Target MitochondriaCytoplasm and Nucleus
Primary Therapeutic Indication Investigational (Preclinical for AML)Multiple Myeloma, Mantle Cell Lymphoma

Table 2: Reported Efficacy in Relation to ClpP Expression

Cell LineClpP ExpressionThis compound SensitivityBortezomib SensitivityReference
HL60 (AML)LowLowHigh[3]
Primary AML cellsLowLittle effectNot directly compared[3]
Primary AML cellsHighSignificant dose-dependent killingNot directly compared[3]

Note: The data for bortezomib sensitivity in HL60 cells is based on a qualitative statement in the cited literature and not on a direct quantitative comparison within the same experiment.

Experimental Protocols

Detailed methodologies for key experiments relevant to the comparison of this compound and bortezomib are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or bortezomib for 24, 48, and 72 hours.

  • MTT Addition: Following incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[5]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of this compound or bortezomib for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[6][7][8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[6]

ClpP Activity Assay

This assay measures the enzymatic activity of ClpP in cell lysates.

  • Lysate Preparation: Prepare mitochondrial lysates from treated and untreated cells.

  • Reaction Setup: In a 96-well plate, combine the mitochondrial lysate with a fluorogenic ClpP substrate (e.g., Suc-LY-AMC).[3]

  • Incubation: Incubate the plate at 37°C.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm at various time points.[10][11] The rate of increase in fluorescence corresponds to ClpP activity.

Proteasome Activity Assay

This assay quantifies the chymotrypsin-like activity of the proteasome in cell lysates.

  • Lysate Preparation: Prepare whole-cell lysates from treated and untreated cells.

  • Reaction Setup: In a 96-well plate, add cell lysate to a buffer containing a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC).[12][13]

  • Incubation: Incubate the plate at 37°C.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm over time.[12][13] The rate of fluorescence increase is proportional to proteasome activity.

Visualizations

The following diagrams illustrate the signaling pathways affected by each compound and a proposed experimental workflow for their head-to-head comparison.

G cluster_A2 This compound Pathway A2 This compound ClpP ClpP (Mitochondrial Protease) A2->ClpP Inhibits Mito_dys Mitochondrial Dysfunction ClpP->Mito_dys Leads to Met_stress Metabolic Stress Mito_dys->Met_stress Apoptosis_A2 Apoptosis Met_stress->Apoptosis_A2 G cluster_Bortezomib Bortezomib Pathway Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Protein_acc Accumulation of Ubiquitinated Proteins Proteasome->Protein_acc Leads to NFkB NF-κB Pathway Inhibition Proteasome->NFkB Prevents IκB degradation ER_stress ER Stress Protein_acc->ER_stress Apoptosis_B Apoptosis ER_stress->Apoptosis_B NFkB->Apoptosis_B G cluster_assays Comparative Assays start Low ClpP Expressing Cancer Cell Line treat Treat with: 1. This compound 2. Bortezomib 3. Vehicle Control start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis activity Target Activity (ClpP & Proteasome Assays) treat->activity end Compare IC50, Apoptotic Rates, & Target Inhibition viability->end apoptosis->end activity->end

References

Covalent Modification of ClpP by (3R,4R)-A2-32-01: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the covalent modification of the caseinolytic protease ClpP by the β-lactone inhibitor (3R,4R)-A2-32-01 with other ClpP modulators. Experimental data, detailed protocols, and mechanistic diagrams are presented to facilitate a thorough understanding of this interaction.

Executive Summary

This compound is a specific, covalent inhibitor of both bacterial and human mitochondrial ClpP. As a β-lactone compound, it irreversibly acylates the catalytic serine residue within the ClpP active site, leading to the formation of a stable β-hydroxyacyl-enzyme complex and subsequent inhibition of proteolytic activity. This inhibitory mechanism contrasts with other classes of ClpP modulators, such as acyldepsipeptides (ADEPs) and imipridones (e.g., ONC201), which act as allosteric activators. This guide details the experimental evidence confirming this covalent modification and provides a comparative analysis of this compound's performance against its more active enantiomer and other known ClpP modulators.

Data Presentation: Comparative Performance of ClpP Modulators

The following table summarizes the quantitative data for various compounds that modulate ClpP activity. This compound is the (R,R)-enantiomer of A2-32-01 and exhibits weaker inhibitory activity compared to its (S,S) counterpart. In contrast, compounds like ONC201 and its analogs act as activators, characterized by their half-maximal effective concentrations (EC50).

CompoundClassMechanism of ActionTarget Organism/OrganellePotency (IC50/EC50)Reference
This compound β-lactoneCovalent InhibitorStaphylococcus aureus ClpP, Human mitochondrial ClpPWeaker than (S,S)-enantiomer[1]
(3S,4S)-A2-32-01 β-lactoneCovalent InhibitorStaphylococcus aureus ClpPMore potent than (R,R)-enantiomer[1]
ONC201 ImipridoneAllosteric ActivatorHuman mitochondrial ClpP~1.25 µM (EC50)[2][3]
TR-57 Imipridone analogAllosteric ActivatorHuman mitochondrial ClpP~200 nM (EC50)[2][3]
TG53 Phenyl esterCovalent InhibitorHuman mitochondrial ClpPNot specified in search results[4]

Experimental Protocols

ClpP Enzymatic Activity Assay (Fluorogenic Peptide Substrate)

This protocol is adapted from studies investigating the inhibition and activation of ClpP.[5][6]

Materials:

  • Purified recombinant human ClpP protein

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 200 mM KCl, 1 mM DTT

  • Fluorogenic peptide substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-Methylcoumarin) or Ac-WLA-AMC

  • This compound and other test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 360-380 nm, Emission: 460 nm)

Procedure:

  • Prepare a reaction mixture containing 1 µM of ClpP monomer in the assay buffer.

  • Add the test compound (this compound or other modulators) at various concentrations to the reaction mixture. For control wells, add an equivalent volume of DMSO.

  • Incubate the mixture for a pre-determined time (e.g., 30-60 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic peptide substrate (e.g., 0.5 mM Suc-LLVY-AMC).

  • Immediately place the 96-well plate in a pre-warmed fluorescence plate reader.

  • Monitor the increase in fluorescence intensity over time (e.g., every 2 minutes for 1 hour). The cleavage of the AMC group from the peptide substrate by active ClpP results in a fluorescent signal.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value (for inhibitors) or EC50 value (for activators).

Mass Spectrometry Analysis of Covalent Adduct Formation

This protocol outlines a general workflow for identifying covalent protein modifications by mass spectrometry, as specific details for this compound are not fully available in the provided search results.

Materials:

  • Purified ClpP protein

  • This compound

  • Reaction Buffer (e.g., PBS or Tris buffer)

  • Dithiothreitol (DTT) for reduction

  • Iodoacetamide (IAM) for alkylation

  • Trypsin (mass spectrometry grade)

  • Formic acid and acetonitrile (LC-MS grade)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Incubation: Incubate purified ClpP with an excess of this compound in the reaction buffer for a sufficient time to allow for covalent modification. A control sample with ClpP and DMSO should be prepared in parallel.

  • Denaturation, Reduction, and Alkylation: Denature the proteins in the samples. Reduce disulfide bonds by adding DTT and incubating. Subsequently, alkylate free cysteine residues with IAM in the dark.

  • Proteolytic Digestion: Perform in-solution or in-gel digestion of the protein samples with trypsin overnight at 37°C. Trypsin cleaves the protein into smaller peptides.

  • Sample Cleanup: Desalt the peptide mixtures using C18 spin columns or equivalent to remove salts and detergents that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the peptide samples using an LC-MS/MS system. The peptides are separated by liquid chromatography and then ionized and fragmented in the mass spectrometer.

  • Data Analysis: Analyze the MS/MS spectra to identify the peptide sequences. Compare the spectra from the this compound-treated sample with the control. Look for a mass shift on peptides containing the active site serine corresponding to the addition of the this compound molecule. This mass shift confirms the covalent modification and identifies the specific site of adduction.

Mandatory Visualization

Covalent_Inhibition_Workflow cluster_sample_prep Sample Preparation cluster_enzymatic_assay Enzymatic Activity Assay cluster_ms_analysis Mass Spectrometry Analysis ClpP Purified ClpP Protein Incubation Incubation ClpP->Incubation Inhibitor This compound Inhibitor->Incubation Assay Measure Fluorescence Incubation->Assay Add Substrate Digestion Tryptic Digestion Incubation->Digestion Confirm Covalent Modification Substrate Fluorogenic Substrate (Suc-LLVY-AMC) Substrate->Assay IC50 Determine IC50 Assay->IC50 LCMS LC-MS/MS Analysis Digestion->LCMS Adduct Identify Covalent Adduct LCMS->Adduct

Caption: Experimental workflow for confirming covalent inhibition of ClpP.

Covalent_Modification_Pathway ClpP_inactive ClpP (Active Site Serine) Acyl_enzyme β-hydroxyacyl-enzyme complex (Covalently Modified ClpP) ClpP_inactive->Acyl_enzyme Nucleophilic Attack A2_32_01 This compound (β-lactone) A2_32_01->Acyl_enzyme Inhibition Inhibition of Proteolysis Acyl_enzyme->Inhibition

Caption: Mechanism of covalent modification of ClpP by this compound.

References

Comparative Analysis of (3R,4R)-A2-32-01 Cross-Reactivity with Other Serine Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the serine protease inhibitor (3R,4R)-A2-32-01, focusing on its cross-reactivity profile with other serine proteases. The information is intended for researchers and professionals in drug development and chemical biology interested in the selectivity and potential off-target effects of β-lactone-based inhibitors.

This compound is a β-lactone compound initially identified as an inhibitor of bacterial caseinolytic protease P (ClpP). Subsequent research has demonstrated its ability to cross-react with and inhibit the human mitochondrial ClpP, a serine protease implicated in mitochondrial protein quality control and a potential therapeutic target in acute myeloid leukemia (AML).[1][2] This guide summarizes the available experimental data on its selectivity.

Executive Summary

This compound exhibits a notable specificity for the mitochondrial serine protease ClpP. Experimental evidence indicates a lack of significant inhibitory activity against common cytoplasmic serine proteases such as chymotrypsin and trypsin, as well as caspase-like proteases. This suggests a favorable selectivity profile for researchers utilizing this compound as a chemical probe to investigate the function of mitochondrial ClpP. However, it is important to note the compound's poor stability in aqueous media, which can impact experimental design and interpretation.[1]

Quantitative Cross-Reactivity Data

The following table summarizes the known inhibitory activity of this compound against various serine proteases. The data is compiled from published research findings.

Target ProteaseProtease ClassSource OrganismInhibition DataReference
Caseinolytic protease P (ClpP)Serine ProteaseStaphylococcus aureusInhibitor[3]
Mitochondrial ClpPSerine ProteaseHumanInhibitor[1][2]
Chymotrypsin (cytoplasmic)Serine Protease-No significant inhibition observed[1]
Trypsin (cytoplasmic)Serine Protease-No significant inhibition observed[1]
Caspase-like proteases (cytoplasmic)Cysteine/Serine Protease Family-No significant inhibition observed[1]

Note: Quantitative IC50 or Ki values for the non-target proteases are not available in the cited literature; the assessment is based on qualitative experimental observations.

Mechanism of Action

This compound, as a β-lactone, functions as a covalent inhibitor. The strained β-lactone ring is susceptible to nucleophilic attack by the active site serine residue of the target protease. This results in the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme.

cluster_0 Inhibition Mechanism Inhibitor This compound (β-lactone) Intermediate Acyl-Enzyme Intermediate (Covalent Complex) Inhibitor->Intermediate Nucleophilic attack by active site Serine Protease Serine Protease (e.g., ClpP) Protease->Intermediate Inactive_Protease Inactive Protease Intermediate->Inactive_Protease Stable covalent bond

Caption: Covalent inhibition of a serine protease by this compound.

Experimental Protocols

The following section details the methodologies used to assess the inhibitory activity of this compound.

Inhibition of Recombinant Human Mitochondrial ClpP

This assay measures the ability of this compound to inhibit the proteolytic activity of purified recombinant human ClpP.

  • Enzyme and Substrate: Recombinant human ClpP and a fluorogenic substrate such as casein-FITC are used.

  • Assay Buffer: A suitable buffer (e.g., HEPES-based buffer at physiological pH) is used.

  • Procedure:

    • Recombinant human ClpP is pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) for a specified time at 37°C.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate (e.g., casein-FITC).

    • The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a fluorescence plate reader.

    • The rate of reaction is calculated from the linear phase of the fluorescence curve.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cross-Reactivity Assay Against Cytoplasmic Proteases

This assay evaluates the selectivity of this compound by testing its activity against proteases in a mitochondrial-deficient cellular lysate.

  • Lysate Preparation: Lysates from red blood cells, which contain cytoplasmic proteasome complexes but lack mitochondria, are used.

  • Substrates: Specific fluorogenic substrates for chymotrypsin-like, trypsin-like, and caspase-like activities are utilized.

  • Procedure:

    • Red blood cell lysate is treated with this compound or a control inhibitor.

    • The appropriate fluorogenic substrate is added to the treated lysate.

    • The fluorescence is measured over time to determine the enzymatic activity.

    • A lack of reduction in fluorescence in the presence of this compound indicates no significant inhibition of the respective cytoplasmic proteases.

cluster_1 Experimental Workflow: Cross-Reactivity Start Prepare Red Blood Cell Lysate Treat Treat with This compound Start->Treat Add_Substrate Add Fluorogenic Substrates (Chymotrypsin, Trypsin, Caspase) Treat->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure Result No change in fluorescence => No Inhibition Measure->Result

Caption: Workflow for assessing the cross-reactivity of this compound.

Conclusion

The available data suggests that this compound is a selective inhibitor of the mitochondrial serine protease ClpP, with minimal cross-reactivity against the tested cytoplasmic serine and caspase-like proteases. This makes it a valuable tool for studying the specific roles of mitochondrial ClpP in cellular processes and disease. Researchers should, however, remain mindful of its limited stability in aqueous solutions when planning and interpreting experiments. Further studies involving broader panels of serine proteases would be beneficial to more comprehensively define its selectivity profile.

References

Unveiling the Impact of Chirality on (3R,4R)-A2-32-01: A Guide to Enantiomeric Purity and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stereochemistry of a drug candidate is paramount. The spatial arrangement of atoms in a molecule can dramatically influence its pharmacological properties. This guide provides a comparative analysis of the enantiomeric purity of (3R,4R)-A2-32-01 and its profound effect on its activity as a Staphylococcus aureus caseinolytic protease (SaClpP) inhibitor. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate a comprehensive understanding.

This compound is one of the enantiomers of the β-lactone compound A2-32-01, which has been identified as an inhibitor of SaClpP, a key virulence factor in Staphylococcus aureus. The inhibitory action stems from the covalent modification of the active site of the ClpP protease. However, the therapeutic efficacy of such chiral molecules is often dictated by the purity of the desired enantiomer, as different stereoisomers can exhibit vastly different biological activities.

The Decisive Role of Enantiomeric Purity in SaClpP Inhibition

Experimental evidence strongly indicates that the biological activity of A2-32-01 is highly dependent on its stereochemistry. The (3S,4S) enantiomer is significantly more potent in inhibiting SaClpP than the (3R,4R) enantiomer.[1] This highlights the critical need for accurate assessment of enantiomeric purity during drug development to ensure optimal efficacy and avoid potential off-target effects or reduced potency from the less active enantiomer.

CompoundTargetIC50 (µM)Reference
(3S,4S)-A2-32-01 SaClpPData not available[1]
This compound SaClpPWeaker activity than (S,S)[1]

Comparative Landscape of SaClpP Inhibitors

To contextualize the activity of A2-32-01, it is useful to compare it with other known inhibitors of SaClpP. The following table summarizes the inhibitory concentrations (IC50) of various compounds against ClpP from different bacterial sources. It is important to note that direct comparison should be made with caution due to variations in experimental conditions and the specific bacterial ClpP enzyme used.

CompoundTargetIC50 (µM)Reference
BortezomibE. coli ClpP0.04[2]
CefmetazoleE. coli ClpP>100[2]
CisplatinE. coli ClpP>100[2]
3,4-DichloroisocoumarinE. coli ClpP4.8[2]
AV170S. aureus ClpPQualitatively potent[3]
MAS-19S. aureus ClpP<1 (at 1µM, >60% inhibition)[3]
MAS-30S. aureus ClpP<1 (at 1µM, >60% inhibition)[3]

This comparative data underscores the ongoing search for potent and selective SaClpP inhibitors. While A2-32-01 shows promise, the development of more potent and stereochemically pure compounds remains a key objective in this therapeutic area.

Experimental Protocols

Accurate assessment of enantiomeric purity and biological activity requires robust and well-defined experimental protocols.

Assessment of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. The following protocol outlines a general strategy for developing a method for β-lactone compounds like A2-32-01.

Objective: To separate and quantify the (3R,4R) and (3S,4S) enantiomers of A2-32-01 to determine the enantiomeric excess (ee).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column. Cyclodextrin-based or polysaccharide-based columns are often effective for separating enantiomers of cyclic compounds.[1][4]

Reagents:

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, water).

  • Mobile phase additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds).

  • Reference standards of this compound and (3S,4S)-A2-32-01.

Method Development Strategy:

  • Column Selection: Begin with a screening of different types of chiral columns, such as those with cellulose or amylose derivatives, or cyclodextrin-based CSPs.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of hexane and a polar modifier like isopropanol or ethanol in various ratios (e.g., 90:10, 80:20, 70:30).

    • Reversed Phase: If the compound is sufficiently polar, screen with mixtures of water or buffer and an organic modifier like acetonitrile or methanol.

  • Optimization: Once partial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to improve resolution and peak shape. The addition of small amounts of additives can also significantly impact the separation.

  • Quantification: Once a baseline separation is achieved, create a calibration curve using the reference standards to determine the concentration of each enantiomer in a sample and calculate the enantiomeric excess using the formula:

    • ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis dissolve Dissolve A2-32-01 sample in mobile phase inject Inject sample onto chiral column dissolve->inject separate Isocratic/Gradient elution inject->separate detect UV Detection separate->detect integrate Integrate peak areas of enantiomers detect->integrate calculate Calculate enantiomeric excess (ee%) integrate->calculate

Caption: Workflow for Chiral HPLC Analysis.

SaClpP Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against SaClpP using a fluorescently labeled casein substrate.

Objective: To measure the IC50 value of A2-32-01 enantiomers and other inhibitors against SaClpP.

Materials:

  • Recombinant S. aureus ClpP (SaClpP).

  • FITC-Casein (fluorescein isothiocyanate-labeled casein) substrate.

  • Assay Buffer: e.g., 25 mM HEPES, 200 mM KCl, 5 mM MgCl2, 1 mM DTT, 10% glycerol, pH 7.6.[3]

  • Test compounds (dissolved in DMSO).

  • 96-well black microplates.

  • Fluorescence plate reader (Excitation/Emission wavelengths suitable for FITC).

Procedure:

  • Enzyme Preparation: Dilute SaClpP to the desired concentration in the assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Reaction: a. To each well of the 96-well plate, add the assay buffer. b. Add a small volume of the test compound dilution (or DMSO for control). c. Add the diluted SaClpP enzyme to all wells except the no-enzyme control. d. Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Add the FITC-Casein substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: a. Determine the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve). b. Normalize the rates relative to the DMSO control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis plate Prepare 96-well plate with Assay Buffer and Inhibitor enzyme Add SaClpP Enzyme plate->enzyme incubate Pre-incubate enzyme->incubate substrate Add FITC-Casein Substrate incubate->substrate measure Measure Fluorescence Increase substrate->measure rates Calculate Reaction Rates measure->rates inhibition Determine % Inhibition rates->inhibition ic50 Calculate IC50 inhibition->ic50

Caption: SaClpP Inhibition Assay Workflow.

The Interplay of Enantiomeric Purity and Biological Activity

The profound difference in activity between the enantiomers of A2-32-01 underscores a fundamental principle in pharmacology: the three-dimensional structure of a molecule is critical for its interaction with biological targets. Enzymes and receptors are themselves chiral, creating a stereospecific environment where only one enantiomer may bind effectively.

G cluster_purity Enantiomeric Purity cluster_activity Biological Activity HighEE High Enantiomeric Excess (Pure Enantiomer) HighActivity High Potency & Specificity HighEE->HighActivity Leads to LowEE Low Enantiomeric Excess (Racemic Mixture) LowActivity Reduced Potency & Potential Off-Target Effects LowEE->LowActivity Results in

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of (3R,4R)-A2-32-01

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (3R,4R)-A2-32-01, a β-lactone compound and a potent inhibitor of Staphylococcus aureus caseinolytic protease (SaClpP). Adherence to these protocols is vital for ensuring a safe laboratory environment and minimizing environmental impact.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health & Safety (EHS) department and the material's Safety Data Sheet (SDS) for specific guidelines. Always handle this compound in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

Summary of Key Compound Information

To facilitate safe handling and disposal, the following table summarizes the key characteristics of this compound.

PropertyValue
Chemical Name (3R,4R)-3-(non-8-en-1-yl)-4-(2-(pyridin-3-yl)ethyl)oxetan-2-one
Molecular Formula C₁₉H₂₇NO₂
Molecular Weight 301.42 g/mol
Chemical Class β-lactone
Mechanism of Action Inhibitor of Staphylococcus aureus caseinolytic protease (SaClpP)
Common Solvent Dimethyl sulfoxide (DMSO)
Known Hazards As a β-lactone, it should be considered a reactive and potentially hazardous compound. DMSO is a combustible liquid that can facilitate skin absorption of other chemicals.

Experimental Protocol: Chemical Inactivation and Disposal

The primary method for the safe disposal of β-lactone compounds like this compound is through chemical inactivation via alkaline hydrolysis. This process opens the strained β-lactone ring, rendering the compound inactive. The following protocol is a general guideline for the inactivation of small, research-scale quantities.

Materials:

  • Waste this compound (pure or in DMSO solution)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • pH indicator strips or a calibrated pH meter

  • Appropriate, labeled hazardous waste container

  • Stir plate and stir bar (optional, but recommended)

Procedure:

  • Preparation: In a designated chemical fume hood, place the waste container with the this compound waste. If the waste is in a separate vial, it can be treated directly in that vial if it is made of a compatible material (e.g., glass).

  • Alkaline Hydrolysis:

    • Slowly and carefully add an excess of 1 M NaOH solution to the this compound waste. A general rule is to add at least 10 equivalents of NaOH relative to the amount of the β-lactone. For solutions in DMSO, the volume of NaOH solution added should be sufficient to ensure a strongly basic environment.

    • Gently stir the mixture at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the β-lactone ring.

  • Neutralization:

    • After the inactivation period, check the pH of the solution using a pH strip or meter. It should be highly alkaline.

    • Slowly add 1 M HCl to the solution while stirring to neutralize the excess NaOH. Monitor the pH closely and aim for a final pH between 6.0 and 8.0. Be cautious as the neutralization reaction can generate heat.

  • Final Disposal:

    • Once neutralized, the inactivated solution should be transferred to a properly labeled hazardous waste container. The label should clearly indicate the contents, including the reaction products and the solvent (e.g., "Hydrolyzed this compound in DMSO/water solution").

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed waste disposal contractor.

Disposal of Contaminated Materials:

Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated. These items should be collected in a designated solid hazardous waste container and disposed of according to your institution's guidelines.

Visualizing the Disposal Workflow and Mechanism of Action

To further clarify the procedural logic and the compound's biological context, the following diagrams have been generated.

start Waste this compound (Pure or in DMSO) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood hydrolysis Add 1 M NaOH (min. 10 equivalents) fume_hood->hydrolysis stir Stir for 24 hours at Room Temperature hydrolysis->stir check_ph Check pH (should be alkaline) stir->check_ph neutralize Neutralize with 1 M HCl to pH 6-8 check_ph->neutralize pH > 8 waste_container Collect in Labeled Hazardous Waste Container neutralize->waste_container ehs Dispose via Institutional EHS Program waste_container->ehs compound This compound (β-lactone inhibitor) binding Covalent Binding to Active Site Serine compound->binding targets clpp SaClpP Protease (Active Site Serine) clpp->binding inhibition Inhibition of Proteolytic Activity binding->inhibition leads to virulence Attenuation of S. aureus Virulence inhibition->virulence results in

Essential Safety and Operational Guidance for Handling (3R,4R)-A2-32-01

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of (3R,4R)-A2-32-01, a potent β-lactone and inhibitor of Staphylococcus aureus caseinolytic protease (SaClpP). The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of research activities.

Hazard Identification and Risk Assessment

This compound is a research compound with limited toxicological data.[1] As a β-lactone, it belongs to a class of compounds known to be reactive and potentially hazardous.[2][3] Therefore, it must be handled with a high degree of caution. A thorough risk assessment should be conducted before any handling, considering the quantity of the substance, the nature of the experimental procedures, and the potential for exposure. In the absence of specific occupational exposure limits (OELs), a risk-based approach using occupational exposure banding (OEB) is recommended for potent pharmaceutical compounds.

Personal Protective Equipment (PPE)

The primary means of protection when handling this compound is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a certified chemical fume hood) Safety gogglesDouble-gloving with nitrile glovesLab coat (flame-resistant if flammable solvents are used)Not generally required if handled in a fume hood
Handling solutions (outside of a fume hood) Safety goggles with a face shieldDouble-gloving with nitrile glovesLab coatConsider a fitted N95 respirator or higher
Cleaning spills Safety goggles and face shieldHeavy-duty chemical resistant glovesChemical-resistant apron over a lab coatAir-purifying respirator with appropriate cartridges
Waste Disposal Safety gogglesChemical-resistant glovesLab coatAs required by the specific disposal procedure

Note: Always inspect PPE for integrity before use and dispose of single-use items properly after handling the compound.

Operational Plan: Step-by-Step Handling Procedures

3.1. Preparation and Weighing:

  • All weighing and preparation of stock solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use disposable weighing boats and spatulas to avoid cross-contamination.

  • Ensure all necessary equipment and reagents are placed in the fume hood before starting the procedure.

3.2. Solution Handling:

  • When transferring solutions containing this compound, use a calibrated pipette with disposable tips.

  • Avoid creating aerosols.

  • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

3.3. Storage:

  • Store the solid compound and stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

  • Ensure containers are tightly sealed and stored in a designated, labeled secondary container.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing boats, pipette tips) in a dedicated, labeled, and sealed hazardous waste bag.

  • Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area thoroughly with a suitable decontaminating solution.

Visual Guidance: PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound task Assess Task: - Weighing? - Solution prep? - Cell culture? start->task location Assess Location: - Fume hood? - Open bench? task->location eye Eye Protection: - Safety Glasses (min) - Goggles (splash risk) - Face Shield (high splash risk) location->eye Select Based on Risk hand Hand Protection: - Nitrile Gloves (min) - Double Gloving (recommended) location->hand body Body Protection: - Lab Coat location->body respiratory Respiratory Protection: - N95 or higher (if outside hood) location->respiratory proceed Proceed with Experiment eye->proceed hand->proceed body->proceed respiratory->proceed

Caption: PPE selection workflow for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.